H-Met-Arg-Phe-OH
Description
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N6O4S/c1-31-11-9-14(21)17(27)25-15(8-5-10-24-20(22)23)18(28)26-16(19(29)30)12-13-6-3-2-4-7-13/h2-4,6-7,14-16H,5,8-12,21H2,1H3,(H,25,27)(H,26,28)(H,29,30)(H4,22,23,24)/t14-,15-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBVHKUFUDCPZDW-JYJNAYRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90678813 | |
| Record name | L-Methionyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90678813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67368-25-6 | |
| Record name | L-Methionyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90678813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
H-Met-Arg-Phe-Ala-OH: The Physicochemical Benchmark for Mass Spectrometry
Technical Guide & Application Whitepaper
Executive Summary
H-Met-Arg-Phe-Ala-OH (MRFA) is a synthetic tetrapeptide widely recognized as a "gold standard" calibrant in electrospray ionization (ESI) mass spectrometry.[1][2] While structurally related to the bioactive FMRFamide neuropeptides, MRFA’s primary utility in modern proteomics and metabolomics lies in its exceptional ionization efficiency and predictable fragmentation behavior.
This guide analyzes the physicochemical properties that define MRFA’s role as a calibration benchmark, details its specific fragmentation kinetics, and provides field-validated protocols for its preparation and storage. It is designed for analytical chemists and biochemists seeking to optimize instrument performance and understand the mechanistic underpinnings of this critical standard.
Physicochemical Characterization
MRFA is a basic tetrapeptide.[3] Its high ionization efficiency in positive mode ESI is driven by the guanidino group of the Arginine (Arg) residue, which possesses a high pKa (~12.5), ensuring protonation even under varied solvent conditions.
Table 1: Core Physicochemical Properties
| Property | Value | Notes |
| Sequence | Met-Arg-Phe-Ala | N-terminal Methionine, C-terminal Alanine |
| Formula | C₂₃H₃₇N₇O₅S | Contains one sulfur (Met) |
| Monoisotopic Mass | 523.2577 Da | Critical for high-res MS calibration |
| Average Mass | 523.65 Da | Used for low-res trap calibration |
| Theoretical pI | ~11.05 | Highly basic; net positive charge at neutral pH |
| Hydrophobicity | Mixed | Met/Phe (Hydrophobic), Arg (Hydrophilic), Ala (Neutral) |
| Solubility | High in H₂O/ACN | Enhanced by 0.1% Formic Acid or TFA |
| Instability Factor | Methionine Oxidation | Met is susceptible to oxidation (+16 Da) to sulfoxide |
Mass Spectrometry Mechanisms: Ionization & Fragmentation
The utility of MRFA as a calibrant stems from its clean ionization profile. In ESI(+), it predominantly forms the singly charged molecular ion
Ionization Dynamics
The Arginine residue at position 2 acts as a "proton sponge." In the gas phase, the proton is highly localized to the guanidino side chain. This localization directs fragmentation pathways, making the MS/MS spectrum highly reproducible.
Fragmentation Pathways (CID)
Under Collision-Induced Dissociation (CID), MRFA yields a distinct series of b-ions (N-terminal) and y-ions (C-terminal).
-
b-series: Charge retained on N-terminus.
-
y-series: Charge retained on C-terminus.
-
Dominant Ions: Due to the basic Arginine in the center, both
, and ions are prominent.
Visualization: MRFA Fragmentation Map
The following diagram illustrates the cleavage sites and the resulting theoretical monoisotopic masses for the singly charged fragments.
Caption: Figure 1: Theoretical fragmentation map of MRFA. Key diagnostic ions include y3 (393.22) and b3 (435.22).
Biological Context & Activity
While ubiquitous as a standard, MRFA is not biologically inert. It is a synthetic analog often compared to FMRFamide (Phe-Met-Arg-Phe-NH₂), a cardioactive peptide found in molluscs.
-
Enzyme Inhibition: MRFA has been identified as a competitive inhibitor of enkephalin-generating endopeptidases in rat brain tissue [1].[1][2]
-
Substrate Specificity: It serves as a specific substrate for Dipeptidyl Peptidase III (DPP III) , an enzyme involved in the degradation of enkephalins and pain modulation [2]. This makes MRFA useful not just for physics-based calibration, but also for biochemical assay development involving metallopeptidases.
Experimental Protocols
Preparation of ESI Calibration Standard
This protocol creates a stable stock solution for positive ion mode calibration (e.g., for Thermo LTQ/Orbitrap or Agilent Q-TOF systems).
Reagents:
-
H-Met-Arg-Phe-Ala-OH (Lyophilized powder, >98% purity).[2]
-
Acetonitrile (LC-MS grade).
-
Water (LC-MS grade).
-
Formic Acid (FA) or Acetic Acid (AA).
Workflow:
-
Stock Solution (1 mg/mL):
-
Weigh 1 mg of MRFA.[4]
-
Dissolve in 1 mL of 50:50 Water:Acetonitrile (v/v).
-
Note: Do not add acid yet if storing long-term to minimize hydrolysis/oxidation.
-
Storage: Aliquot into 50 µL vials and store at -20°C. Stable for 6-12 months.
-
-
Working Solution (1-5 pmol/µL):
-
Dilute Stock 1:1000 in 50:50 Water:Acetonitrile + 0.1% Formic Acid.
-
Final concentration: ~1 µg/mL (approx 2 µM).
-
Critical Step: Vortex thoroughly. The presence of acid is required here to ensure full protonation of the Arg residue for maximum signal intensity.
-
Oxidation Stability Check
Methionine (Met) is prone to oxidation, forming Methionine Sulfoxide (+16 Da).
-
Monitoring: Check for a peak at m/z 539.26 ([M+H]+ + 16).
-
Threshold: If the +16 Da peak exceeds 10% of the base peak (523.26), discard the working solution.
Visualization: Calibration Workflow
Caption: Figure 2: Step-by-step workflow for preparing and validating MRFA calibration standards.
References
-
Knight, M., et al. (1982).[1] H-Met-Arg-Phe-Ala-OH inhibition of enkephalin-generating endopeptidase. Peptides, 3(3), 461-465.
-
Abramic, M., et al. (1988).[1] Dipeptidyl peptidase III from human erythrocytes: Specificity and inhibition. Biological Chemistry Hoppe-Seyler, 369,[1] 29.
-
Thermo Fisher Scientific. (2025). Pierce™ LTQ ESI Positive Ion Calibration Solution Product Manual.
-
BenchChem. (2025).[3] Utilizing Met-Arg-Phe-Ala (MRFA) as a Mass Spectrometry Calibration Standard.
-
PubChem. (2025).[5] Compound Summary: H-Met-Arg-Phe-Ala-OH (CID 9914740).[6] National Library of Medicine.
Sources
- 1. H-Met-Arg-Phe-Ala-OH peptide [novoprolabs.com]
- 2. H-Met-Arg-Phe-Ala-OH | CymitQuimica [cymitquimica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. chemimpex.com [chemimpex.com]
- 6. H-Met-arg-phe-ala-OH | C23H37N7O5S | CID 9914740 - PubChem [pubchem.ncbi.nlm.nih.gov]
H-Met-Arg-Phe-Ala-OH molecular weight and formula
Physicochemical Characterization & Mass Spectrometry Calibration Protocols [1]
Executive Summary
H-Met-Arg-Phe-Ala-OH (MRFA) is a synthetic tetrapeptide widely utilized as a "Gold Standard" calibration reference in electrospray ionization (ESI) and liquid chromatography-mass spectrometry (LC-MS).[1] Its utility stems from a unique combination of physicochemical properties: the high proton affinity of the Arginine (Arg) residue ensures exceptional ionization efficiency, while the Methionine (Met) residue serves as a sensitive built-in probe for oxidative stress within the analytical workflow.
This guide provides a definitive breakdown of MRFA’s molecular identity, a self-validating protocol for calibration standard preparation, and a structural analysis of its fragmentation dynamics for instrument tuning.
Part 1: Molecular Identity & Physicochemical Profile
The accurate mass determination of MRFA is critical for instrument calibration.[2] Below is the definitive molecular data derived from standard atomic weights and isotopic abundances.
Molecular Formula:
Table 1: Mass Spectrometry Reference Values
| Parameter | Value (Da) | Description |
| Monoisotopic Mass (Neutral) | 523.2577 | Calculated using |
| Average Molecular Weight | 523.65 | Weighted average based on natural isotopic abundance.[1] |
| 524.2650 | The primary ion observed in positive ESI mode. | |
| 262.6361 | Common in high-resolution quadrupole tuning. | |
| 546.2469 | Indicator of salt contamination in solvents/glassware. |
Analyst Note: The monoisotopic mass of 523.2577 is the critical value for high-resolution MS (Orbitrap, TOF). Do not use the average weight for mass accuracy calibration < 5 ppm.
Part 2: The Mechanics of Calibration
Why is MRFA the industry standard? It is not arbitrary. The sequence Met-Arg-Phe-Ala is engineered for specific mass spec behaviors:
-
Arginine (Arg, R): The guanidinium group on the side chain has a high pKa (~12.5), acting as a "proton sponge." This guarantees that the molecule is pre-charged in acidic mobile phases, leading to intense signal even at low femtomole concentrations.
-
Methionine (Met, M): Susceptible to oxidation (
). The ratio of oxidized to native MRFA serves as a diagnostic metric for the "health" of the ESI source and solvent purity.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Phenylalanine (Phe, F): Provides hydrophobicity, ensuring the peptide retains well on C18 columns during LC-MS system suitability tests.[1]
Visualization: MS Calibration Workflow
The following diagram illustrates the logical flow of using MRFA for instrument validation, highlighting critical decision points.
Figure 1: Step-by-step logic flow for utilizing MRFA in mass spectrometer calibration and system suitability testing.
Part 3: Experimental Protocol (Self-Validating)
This protocol is designed to be self-validating : if you do not observe the specific criteria listed in Step 4, the reagents or instrument are compromised.
Reagents:
-
H-Met-Arg-Phe-Ala-OH (Lyophilized powder, >98% purity).[1][4]
-
LC-MS Grade Acetonitrile (ACN).[1]
-
LC-MS Grade Water (
).ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Formic Acid (FA) ampules (freshly opened).[1]
Methodology:
-
Stock Solution (1 mg/mL):
-
Working Standard (Infusion Ready):
-
Dilute Stock 1:100 into 50:50 ACN:
+ 0.1% Formic Acid . -
Final Concentration: ~10 µg/mL (approx 19 µM).[1]
-
Critical: The addition of 0.1% FA is mandatory here to drive the
species.
-
-
Infusion:
-
Infuse at 5–10 µL/min into the ESI source.
-
Source parameters: Spray Voltage 3.5 kV, Capillary Temp 275–300°C.[1]
-
-
Validation Criteria (The "Trust" Check):
-
Criterion A: The base peak must be
. -
Criterion B: The oxidation peak (
) should be <5% of the base peak. If , your solvents are contaminated with peroxides or the stock is degraded [1]. -
Criterion C: Signal stability should show RSD < 5% over 1 minute.
-
Part 4: Fragmentation Dynamics & Structural Logic
When performing MS/MS (Tandem MS) for tuning collision energies, MRFA fragments in a predictable pattern.[1] Because the Arginine (R) is located at position 2, the positive charge is strongly sequestered at the N-terminus (in b-ions) or the internal fragment.
Sequence: H - Met (1) - Arg (2) - Phe (3) - Ala (4) - OH[1][3][4][5]
Fragmentation Map
The following diagram visualizes the cleavage sites during Collision Induced Dissociation (CID).
Figure 2: Primary fragmentation pathways of MRFA. The basic Arginine residue directs charge retention, making b2 and y3 the dominant diagnostic ions.
Key Diagnostic Fragments (Monoisotopic):
-
(b2 Ion): Corresponds tongcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> . This is often the most intense fragment due to the stability of the acylium ion coupled with the basic arginine. -
(y3 Ion): Corresponds tongcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> . -
(Met Immonium): A diagnostic marker for Methionine presence.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
References
-
BenchChem. (2025).[1][2] Application Note: Utilizing Met-Arg-Phe-Ala (MRFA) as a Mass Spectrometry Calibration Standard.[1][2][3] Retrieved from 2[1]
-
PubChem. (2021).[1] Compound Summary: H-Met-Arg-Phe-Ala-OH (CID 9914740).[1] National Library of Medicine.[1] Retrieved from 1[1]
-
Thermo Fisher Scientific. (n.d.).[1] Pierce™ Reserpine and MRFA Standards for LC-MS.[1] Retrieved from 6[1]
-
Ghaemmaghami, S., et al. (2024).[1] Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry.[1][7] Journal of the American Society for Mass Spectrometry.[7] Retrieved from 7[1][7]
Sources
- 1. H-Met-arg-phe-ala-OH | C23H37N7O5S | CID 9914740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. H-Met-Arg-Phe-Ala-OH peptide [novoprolabs.com]
- 4. chemimpex.com [chemimpex.com]
- 5. biosynth.com [biosynth.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. researchgate.net [researchgate.net]
Beyond the Standard: The Physicochemical and Biological Profile of H-Met-Arg-Phe-Ala-OH (MRFA)
Executive Summary
H-Met-Arg-Phe-Ala-OH (MRFA) is a synthetic tetrapeptide that occupies a unique dual niche in life sciences.[1][2] While ubiquitously recognized as the "Gold Standard" calibrant for electrospray ionization (ESI) mass spectrometry due to its exceptional ionization efficiency, its utility extends into specific biological characterization.[1] Biologically, MRFA serves as a critical substrate probe for metallopeptidases (specifically Dipeptidyl Peptidase III) and a competitive inhibitor of enkephalin-processing enzymes.[1]
This guide bridges the gap between its physicochemical utility in instrumentation and its pharmacological activity in enzymatic assays, providing researchers with a unified technical reference.[1]
Part 1: Molecular Architecture & Physicochemical Determinants[1]
The biological and analytical behaviors of MRFA are strictly dictated by its sequence: Methionine-Arginine-Phenylalanine-Alanine .[1]
Structural Analysis
| Feature | Residue / Motif | Functional Consequence |
| N-Terminus | Met (Methionine) | Provides a thioether side chain; susceptible to oxidation (Met-sulfoxide), serving as a redox sensor in stability assays.[1] |
| Basic Core | Arg (Arginine) | The Ionization Anchor. The guanidinium group ( |
| Hydrophobic Core | Phe (Phenylalanine) | Increases hydrophobicity, facilitating retention on C18 columns and interaction with enzyme hydrophobic pockets (S1/S2 subsites).[1] |
| C-Terminus | Ala (Alanine) | Small, non-polar terminus.[1] Unlike FMRFamide (amidated), MRFA has a free carboxyl group, altering its receptor binding profile.[1] |
Physicochemical Data[1][3][4]
-
Formula:
-
Monoisotopic Mass: 523.2577 Da[1]
-
Dominant Ion (ESI+):
524.26 [1] -
Solubility: Highly soluble in water/acetonitrile mixtures; typically prepared in 0.1% Formic Acid.[1]
Part 2: Biological Activity & Enzymatic Interactions[1]
While often overshadowed by its analytical use, MRFA possesses distinct biological activity, particularly as a probe for proteolytic processing.[1]
Substrate for Dipeptidyl Peptidase III (DPP III)
MRFA is a validated substrate for DPP III (EC 3.4.14.4), a zinc-dependent metallopeptidase involved in the degradation of nociceptive peptides (like enkephalins).[1]
-
Mechanism: DPP III cleaves dipeptides from the N-terminus of substrates with specific hydrophobic motifs.[1]
-
Reaction:
[1] -
Significance: Because MRFA competes with endogenous opioids (enkephalins/endorphins) for DPP III active sites, it can modulate the half-life of these signaling molecules in in vitro systems.[1]
Inhibition of Enkephalin-Generating Enzymes
Research indicates MRFA acts as a competitive inhibitor for endopeptidases that generate enkephalins from precursor proteins.[1][3]
-
Biological Context: By inhibiting the processing enzymes, MRFA can indirectly influence the concentration of bioactive opioid peptides in tissue homogenates (e.g., rat brain extracts).[1]
-
Selectivity: Unlike the potent neuropeptide FMRFamide (Phe-Met-Arg-Phe-
), which activates specific FaNaC (sodium channels) and GPCRs, MRFA's free acid C-terminus and N-terminal Met shift its activity from receptor agonist to enzyme substrate/inhibitor.[1]
Visualization: Enzymatic Processing Pathway
The following diagram illustrates the divergence between FMRFamide (Receptor Agonist) and MRFA (Enzyme Substrate).[1]
[1]
Part 3: The Bioanalytical Standard (Technical Application)
For drug development professionals, MRFA is the benchmark for validating LC-MS/MS system performance.[1] Its "activity" here is defined by ionization stability.[1]
Why MRFA?
-
High Ionization Efficiency: The Arginine residue ensures a strong
signal even at low concentrations (fmol range).[1] -
Fragmentation Pattern: Under CID (Collision Induced Dissociation), MRFA yields a predictable
ion series, allowing precise calibration of mass accuracy and collision energy.[1] -
No Carryover: Its moderate hydrophobicity allows it to elute cleanly from C18 columns, preventing "ghost peaks" in subsequent runs.[1]
Visualization: MS Optimization Workflow
This workflow describes the standard protocol for using MRFA to tune a Triple Quadrupole (QqQ) or Orbitrap system.[1]
Part 4: Experimental Protocols
Protocol A: Enzymatic Stability Assay (Biological)
Objective: Determine the half-life of MRFA in plasma or tissue homogenate to assess DPP III activity.[1]
-
Preparation: Dissolve MRFA to 1 mM in PBS (pH 7.4).
-
Incubation:
-
Mix 10 µL of MRFA substrate with 90 µL of rat brain homogenate (or purified DPP III).[1]
-
Incubate at 37°C.
-
-
Sampling: At
min, remove 10 µL aliquots. -
Quenching: Immediately add 40 µL ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins and stop the reaction.
-
Analysis: Centrifuge (10,000 x g, 5 min). Inject supernatant into LC-MS/MS.[1]
-
Monitoring: Track the depletion of
524.26 (Parent) and appearance of 263.1 (Met-Arg fragment) or 279.1 (Phe-Ala fragment, depending on ionization).[1]
Protocol B: Mass Spectrometry Tuning (Analytical)
Objective: Calibrate TOF/Orbitrap mass accuracy.
-
Stock Solution: 1 mg/mL MRFA in 100% Water. Store at -20°C.
-
Working Solution: Dilute to 1 pmol/µL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.
-
Injection: Infuse at 5-10 µL/min.
-
Criteria:
References
-
Agilent Technologies. (2023).[1] Agilent ESI Tuning Mix for Ion Trap and Quadrupole LC/MS Systems. Agilent User Manuals.[1] Link
-
Abramic, M., et al. (1988).[1][2] "Dipeptidyl peptidase III from human erythrocytes." Biological Chemistry Hoppe-Seyler, 369(1), 29-38.[1] Link
-
Knight, M., et al. (1982).[1][2] "Inhibition of the enzymatic degradation of Met-enkephalin by catecholamines and MRFA." Peptides, 3(3), 461-468.[1] Link
-
BenchChem. (2025).[1][4][5] "Application Note: Utilizing Met-Arg-Phe-Ala (MRFA) as a Mass Spectrometry Calibration Standard." Link[1]
-
PubChem. (2025).[1] "Compound Summary for CID 9914740: H-Met-Arg-Phe-Ala-OH."[1] National Library of Medicine.[1] Link[1]
Sources
Introduction: The Strategic Synthesis of a Model Tetrapeptide
An In-Depth Technical Guide to the Synthesis and Purification of H-Met-Arg-Phe-Ala-OH
The tetrapeptide H-Met-Arg-Phe-Ala-OH, composed of methionine, arginine, phenylalanine, and alanine, serves as an exemplary model for illustrating the core principles and nuanced challenges of modern peptide synthesis. While a relatively small molecule, its sequence contains amino acids with side chains that demand specific strategic considerations: the bulky, acid-sensitive protecting group of arginine and the oxidation-prone thioether of methionine. This guide, intended for researchers and drug development professionals, provides a comprehensive walkthrough of the synthesis, cleavage, and purification of this peptide. We will delve into the rationale behind each methodological choice, grounding our protocols in established chemical principles to ensure a robust and reproducible workflow, from initial resin loading to final characterization. This document is structured not as a rigid template, but as a logical progression through the synthetic journey, emphasizing the causality behind each experimental decision.
Pillar 1: Solid-Phase Peptide Synthesis (SPPS) Strategy
The synthesis of H-Met-Arg-Phe-Ala-OH is most efficiently accomplished using Fluorenylmethyloxycarbonyl (Fmoc)-based Solid-Phase Peptide Synthesis (SPPS). This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support (resin).[1][2] This approach simplifies the purification process at each step, as excess reagents and by-products are simply washed away.[2]
The Core SPPS Cycle
The synthesis proceeds through a repeated cycle of two key steps: Nα-Fmoc deprotection and amino acid coupling.[3]
-
Deprotection: The Fmoc group, which protects the α-amino group of the N-terminal amino acid, is removed using a solution of a secondary amine, typically 20% piperidine in N,N-dimethylformamide (DMF).[3][4] This reaction proceeds via a β-elimination mechanism, liberating a free amine on the resin-bound peptide, ready for the next coupling step.[4]
-
Coupling: The carboxylic acid of the incoming Fmoc-protected amino acid is activated to facilitate the formation of a new peptide (amide) bond with the newly freed amine.[4] This is typically achieved using a coupling reagent, such as HBTU or HATU, in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).[4]
This cycle is repeated until the desired peptide sequence is fully assembled.
Purification by Preparative RP-HPLC
High-Performance Liquid Chromatography (HPLC) operating in a reversed-phase mode is the standard method for purifying synthetic peptides. [5][6][7]The separation is based on the differential partitioning of the target peptide and its impurities between a nonpolar stationary phase (e.g., C18 silica) and a polar mobile phase.
| Parameter | Analytical Scale | Preparative Scale |
| Column | C18, 4.6 x 150 mm, 3.5 µm | C18, 21.2 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in H₂O | 0.1% TFA in H₂O |
| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) | 0.1% TFA in Acetonitrile (ACN) |
| Flow Rate | 1.0 mL/min | 20 mL/min |
| Gradient | 5-65% B over 30 min | 15-45% B over 40 min |
| Detection | 220 nm | 220 nm |
Purification Protocol:
-
Dissolve the crude peptide in a minimal amount of Mobile Phase A (if solubility is an issue, a small amount of ACN or DMSO can be used). [8]2. Filter the solution through a 0.45 µm filter.
-
Inject the sample onto the preparative HPLC system.
-
Collect fractions corresponding to the main product peak.
-
Analyze the collected fractions for purity using analytical RP-HPLC.
-
Pool the fractions that meet the desired purity specification (typically >95%).
-
Freeze the pooled solution and lyophilize to obtain the final peptide as a white, fluffy powder.
Final Characterization
To ensure the final product is correct and pure, it must be characterized.
| Analysis Method | Expected Result | Purpose |
| Analytical RP-HPLC | Single major peak (>95% purity) | Confirms purity and provides retention time for identification. |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ = 524.26 | Confirms the molecular identity of the synthesized peptide. |
Peptide Properties:
-
Sequence: H-Met-Arg-Phe-Ala-OH
-
Molecular Formula: C₂₃H₃₇N₇O₅S
-
Average Molecular Weight: 523.65 g/mol
-
Monoisotopic Molecular Weight: 523.2577 g/mol
References
-
Al-Warhi, T., Al-Zoubi, M., & El-Faham, A. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega, 8(17), 15485–15493. [Link]
-
National Center for Biotechnology Information. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. PubMed Central. [Link]
-
American Chemical Society. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega. [Link]
-
Biron, E., & Chatterjee, J. (2006). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 71(22), 8599–8602. [Link]
-
CEM Corporation. (2023). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. CEM Corporation Website. [Link]
-
Aisling, M., et al. (2002). A cleavage cocktail for methionine-containing peptides. Journal of Peptide Research, 60(5), 282-286. [Link]
-
Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
-
Aapptec. Cleavage Cocktails; Reagent K. Aapptec Website. [Link]
-
Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 194, 21-41. [Link]
-
Coin, I., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53-69. [Link]
-
Vankawala, P. J., et al. (2016). Purification of Peptides Using Surrogate Stationary Phases on Reversed-Phase Columns. LCGC North America, 34(8), 582-591. [Link]
-
Harvard Apparatus. The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Harvard Apparatus Website. [Link]
-
Aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec Website. [Link]
-
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. [Link]
-
ResearchGate. (2014). How can I get a proper HPLC for hydrophobic peptide?. ResearchGate. [Link]
-
Yang, H., et al. (2019). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development, 23(10), 2210–2216. [Link]
-
Aapptec. Overview of Solid Phase Peptide Synthesis (SPPS). Aapptec Website. [Link]
-
Guryanov, I., et al. (2021). Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. Green Chemistry, 23(18), 7173-7182. [Link]
-
Isidro-Llobet, A., et al. (2009). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 15(4), 203-214. [Link]
-
ResearchGate. (2011). Highly efficient condensation of sterically hindered amino acid fmoc-arg(Pbf)-OH and rink amide-AM resin. Request PDF. [Link]
-
Winkel Pettersson, S., et al. (2004). Utilizing displacement effects in RP-HPLC purifications of peptides. Journal of Chromatography B, 803(1), 159-165. [Link]
-
Vydac. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Vydac Website. [Link]
-
Barlos, K., et al. (1998). A new reagent for the cleavage of fully protected peptides synthesized on 2-chlorotrityl resin. Tetrahedron Letters, 39(22), 3947-3950. [Link]
-
Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]
-
Aapptec. Preparing Low-Loading Fmoc-Amino Acid Wang Resins From High Substitution Wang Resin. Aapptec Website. [Link]
-
Agilent Technologies. (2022). Efficient Purification of Synthetic Peptides at High and Low pH. Agilent Technologies Application Note. [Link]
-
Hughes, R. M., et al. (2008). Oxidation increases the strength of the methionine-aromatic interaction. Proceedings of the National Academy of Sciences, 105(38), 14383–14388. [Link]
-
Zubaidah, S., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(13), 5104. [Link]
-
De Luca, S., et al. (2022). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. Green Chemistry, 24(3), 965-980. [Link]
-
Biotage. (2023). How to quantify your first amino acid loading onto Wang resins. Biotage Blog. [Link]
-
The Rojas Lab. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. peptide.com [peptide.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmtech.com [pharmtech.com]
- 7. harvardapparatus.com [harvardapparatus.com]
- 8. researchgate.net [researchgate.net]
Technical Guide: H-Met-Arg-Phe-Ala-OH (MRFA) Solubility & Stability
[1]
Executive Summary
H-Met-Arg-Phe-Ala-OH (MRFA) is a tetrapeptide widely utilized as a high-sensitivity calibration standard in electrospray ionization (ESI) mass spectrometry and as a biological inhibitor of enkephalin-degrading enzymes.[1][2] While its short sequence suggests simplicity, the presence of Methionine (Met) and Arginine (Arg) creates a dichotomy of instability and solubility that demands precise handling.
This guide provides a rigorous, field-validated framework for the solubilization, storage, and quality control of MRFA. It moves beyond generic peptide handling to address the specific oxidative liabilities of the Methionine thioether group and the hygroscopic nature of Arginine salts.
Part 1: Physicochemical Profile[3][4]
Understanding the molecular drivers of MRFA is prerequisite to successful reconstitution.
| Property | Value | Implication for Handling |
| Sequence | Met-Arg-Phe-Ala | Amphipathic: Hydrophobic N-terminus (Met, Phe), Basic C-terminus (Arg).[1] |
| Formula | C₂₃H₃₇N₇O₅S | Contains Sulfur (susceptible to oxidation).[1] |
| Molecular Weight | 523.65 Da (Monoisotopic) | Primary MS calibration peak (M+H)⁺ = 524.26 m/z .[1] |
| Isoelectric Point (pI) | ~11.05 | Net positive charge at neutral pH; highly soluble in acidic buffers.[1] |
| Hydropathy | Mixed | Arg drives aqueous solubility; Phe/Met require organic modifiers for high concentrations.[1] |
| Counterion | Typically Acetate or TFA | TFA salts significantly enhance solubility but may suppress MS ionization if not removed/diluted.[1] |
Part 2: Solubility & Reconstitution Protocols
The "Self-Validating" Reconstitution Workflow
Do not treat MRFA as a generic powder.[1] Its hygroscopic nature leads to weighing errors, and its oxidation potential requires immediate verification.
Recommended Solvent System:
-
Primary: 50:50 Acetonitrile (ACN) : Water (H₂O) + 0.1% Formic Acid (FA).[1]
-
Rationale: ACN solvates the hydrophobic Phe/Met residues; Water/FA solubilizes the Arg and protonates the peptide for ESI-MS.
Protocol: Preparation of 1 mg/mL Stock
-
Thermal Equilibration: Remove the lyophilized vial from -20°C storage. Wait 30 minutes before opening to prevent atmospheric moisture condensation (which accelerates hydrolysis).[1]
-
Solvent Addition: Add the calculated volume of 50:50 ACN:H₂O (0.1% FA) directly to the vial to achieve 1 mg/mL.
-
Dissolution: Vortex gently for 30 seconds. Sonication is rarely needed and should be avoided to prevent heating/oxidation.
-
Verification (The "Self-Check"): Immediately inject a dilute aliquot (e.g., 1 pmol/µL) into the Mass Spectrometer.[1]
Figure 1: Self-validating reconstitution workflow ensuring peptide integrity before experimental use.
Part 3: Stability & Degradation Mechanisms[1]
The stability of MRFA is dictated almost entirely by the Methionine (Met) residue. While the peptide backbone is relatively stable, the thioether side chain acts as a reactive oxygen species (ROS) scavenger, sacrificing itself to oxidation.
Methionine Oxidation (The +16 Da Shift)
This is the primary failure mode. Atmospheric oxygen, dissolved oxygen in solvents, or trace peroxides in low-grade acetonitrile can oxidize the Met sulfur atom into Methionine Sulfoxide .
-
Mechanism: Nucleophilic attack of the sulfur atom on an oxidant.
-
MS Signature: A mass shift of +15.99 Da .
-
Impact: Changes hydrophobicity (Sulfoxide is more polar), altering HPLC retention times and potentially inhibiting biological binding affinity.
Aggregation
MRFA is generally resistant to aggregation due to its short length and the repulsive positive charge of the Arginine residue at neutral/acidic pH. However, in high-salt buffers (PBS) without organic solvent, hydrophobic stacking of Phenylalanine (Phe) can occur at high concentrations (>5 mg/mL).[1]
Figure 2: The Methionine oxidation pathway.[1] The conversion to Sulfoxide is the dominant degradation route in solution.
Part 4: Storage & Handling Guidelines
To maximize shelf-life, you must arrest the kinetics of oxidation and hydrolysis.[3]
Lyophilized Storage (Long-Term)[1]
-
Temperature: -20°C is standard; -80°C is optimal.
-
Atmosphere: Store under inert gas (Argon or Nitrogen) if possible.[1][4][5]
-
Container: Amber glass vials (to prevent photo-oxidation of Phe/Met) with Teflon-lined caps.[1]
-
Stability: >2 years if kept dry and frozen.[1]
Solution Storage (Short-Term)[1]
-
Solvent: Acidic organic mixtures (e.g., 50% ACN, 0.1% FA) are bacteriostatic and stabilize the structure.
-
Temperature: -80°C for stock solutions.
-
Freeze-Thaw: Avoid. Aliquot stock solutions immediately after preparation.
-
Why? Repeated freeze-thaw cycles introduce micro-bubbles (cavitation) that generate local free radicals, accelerating Met oxidation.[1]
-
-
Shelf Life:
References
Methodological & Application
Application Note: H-Met-Arg-Phe-Ala-OH (MRFA) in Mass Spectrometry
This guide details the application of H-Met-Arg-Phe-Ala-OH (MRFA) as a primary reference standard in Mass Spectrometry (MS). It is designed for researchers requiring high-precision instrument calibration, sensitivity benchmarking, and performance qualification (PQ).
The "Golden Standard" for Instrument Performance Verification
Executive Summary
H-Met-Arg-Phe-Ala-OH (MRFA) is a synthetic tetrapeptide widely recognized as a benchmark standard for Electrospray Ionization (ESI) and MALDI mass spectrometry. Its utility stems from its unique physicochemical properties: a highly basic Arginine residue providing exceptional ionization efficiency (
This guide moves beyond basic "tuning" instructions to provide a robust, self-validating protocol for using MRFA to benchmark instrument sensitivity (S/N), calibrate Ion Mobility (CCS) dimensions, and diagnose source contamination.
Physicochemical Foundation
Understanding the molecule is the first step to reproducible data. MRFA is chosen because it is stable, singly charged in standard ESI conditions, and covers the low-mass range critical for metabolomics and small molecule analysis.
Table 1: Critical Chemical Data
| Property | Value | Notes |
| Sequence | Met-Arg-Phe-Ala | N-to-C Terminus |
| Formula | Contains Sulfur (Met) | |
| Monoisotopic Mass (Neutral) | 523.2628 Da | Base for calculations |
| 524.2701 Da | Primary ESI+ Observation | |
| 262.6390 Da | Observed at high concentrations | |
| Solubility | Water, Methanol, Acetonitrile | Hydrophilic/Amphipathic |
| pKa (Arg Side Chain) | ~12.5 | Ensures protonation even at neutral pH |
Expert Insight: The presence of Methionine (Met) makes MRFA susceptible to oxidation (+16 Da, m/z 540.27). Always check for the presence of m/z 540.27 to assess the freshness of your standard and the oxidative stress of your ESI source.
Preparation Protocol: The "Reference Standard" Mix
Inconsistent preparation is the #1 cause of failed calibration. This protocol creates a stable stock and a working solution optimized for positive mode ESI .[1]
Reagents Required
-
MRFA (Lyophilized): >98% Purity.[2]
-
Solvent A: LC-MS Grade Water + 0.1% Formic Acid (FA).
-
Solvent B: LC-MS Grade Acetonitrile (ACN) + 0.1% Formic Acid.
-
Vessels: Amber glass vials (to prevent Met oxidation by light).
Step-by-Step Methodology
-
Stock Solution (1 mg/mL):
-
Dissolve 1 mg of MRFA in 1 mL of 50:50 Water:ACN .
-
Vortex for 30 seconds.
-
Storage: Aliquot into 100 µL volumes and freeze at -20°C. Stable for 6 months.
-
-
Working Solution (1 µg/mL - "Tuning Mix"):
-
Dilute the Stock Solution 1:1000 using 50:50 Water:ACN + 0.1% FA .
-
Final Concentration: 1000 ng/mL (1 ppm).
-
Usage: Direct infusion for tuning.
-
-
Sensitivity Test Solution (100 fmol/µL):
-
Perform serial dilutions to reach ~52 ng/mL.
-
Usage: Column injection for S/N determination.
-
Application Workflow: Instrument Performance Verification
This workflow describes the logical path for using MRFA to validate instrument health.
Figure 1: Logical workflow for utilizing MRFA in daily instrument performance verification (IPV).
Detailed Protocols
Protocol A: Sensitivity Benchmarking (Signal-to-Noise)
Objective: Determine if the mass spectrometer meets the manufacturer's sensitivity specifications.
-
Setup:
-
Acquisition:
-
Inject 1 µL of the Sensitivity Test Solution (on-column).
-
Alternatively, infuse at 5 µL/min until signal stabilizes.
-
-
Calculation:
-
Extract Ion Chromatogram (EIC) for m/z 524.27 ± 0.5 Da.
-
Select a noise region (e.g., m/z 550–600) free of isotopic peaks.
-
Calculate RMS Signal-to-Noise (S/N) .
-
Target: >100:1 for standard instruments; >1000:1 for high-sensitivity platforms.
-
Protocol B: Ion Mobility Calibration (CCS)
Objective: Use MRFA to calibrate Collision Cross Section (CCS) values in Drift Tube (DT) or Traveling Wave (TW) Ion Mobility Spectrometry.
-
Rationale: MRFA is a "compact" peptide. Its experimental CCS value serves as a critical anchor point for low-mass peptide calibration.
-
Reference Value:
-
CCS (
): ~217.7 Ų (Predicted/Observed). -
Note: CCS values depend on drift gas (
vs He) and field type. Always calibrate against a mixture (e.g., Polyalanine) where MRFA is one component.
-
CCS (
Troubleshooting & Diagnostics
When MRFA fails to perform, it acts as a diagnostic tool for the entire system.
| Observation | Root Cause | Corrective Action |
| Low Signal (m/z 524) | Ion Suppression / Source Clogging | Check nebulizer needle; switch to fresh solvent. |
| High Oxidation (m/z 540) | Old Standard or High Source Temp | Prepare fresh standard. If fresh, lower source temp (<300°C). |
| Peak Broadening | Space Charge Effects | Dilute sample. Too many ions in the trap/cell. |
| Sodium Adduct (m/z 546) | Glassware Contamination | Use plasticware; check solvents for Na+ contamination. |
References
-
Agilent Technologies. (2023). Signal, Noise, and Detection Limits in Mass Spectrometry. Retrieved from [Link]
-
National Institutes of Health (NIH). (2016). Extracting biomolecule collision cross sections from the high-resolution FT-ICR mass spectral linewidths. PubMed. Retrieved from [Link]
Sources
Application Note: H-Met-Arg-Phe-Ala-OH (MRFA) as a Competitive Protease Inhibitor
[1]
Abstract & Introduction
H-Met-Arg-Phe-Ala-OH (MRFA) is a synthetic tetrapeptide widely recognized in mass spectrometry as a high-performance calibration standard due to its exceptional ionization efficiency.[1] However, in biochemical signaling and protease kinetics, MRFA serves a critical biological function: it is a potent competitive inhibitor of specific enkephalin-generating endopeptidases and a highly specific substrate for Dipeptidyl Peptidase III (DPP III).[1]
This guide moves beyond the standard "calibration" use case, providing a rigorous protocol for utilizing MRFA to characterize metallo-endopeptidase activity.[1] By mimicking the hydrophobic/cationic transition state of natural opioid peptides (e.g., Met-Enkephalin), MRFA effectively blocks the active site of enkephalin-processing enzymes, making it an indispensable tool for mapping protease specificity and kinetics.[1]
Key Physicochemical Properties
| Property | Value | Notes |
| Sequence | Met-Arg-Phe-Ala | N-terminal Met, C-terminal Ala |
| Molecular Weight | 523.65 Da | Monoisotopic |
| Solubility | > 1 mg/mL in H₂O | Highly soluble due to Arg residue |
| pI (Theoretical) | ~11.05 | Net positive charge at physiological pH |
| Primary Target | Enkephalin-generating Endopeptidase | Mode: Competitive Inhibition ( |
| Secondary Target | Dipeptidyl Peptidase III (DPP III) | Mode: Substrate (Cleaves Met-Arg) |
Mechanism of Action
MRFA functions primarily through Competitive Inhibition .[1][2] Its structure—comprising a hydrophobic methionine, a cationic arginine, and a bulky phenylalanine—mimics the N-terminal sequence of natural enkephalin precursors.
-
Binding: The peptide occupies the S1-S2' subsites of the target endopeptidase.[1]
-
Competition: It competes with natural substrates (e.g., Dynorphin fragments or synthetic fluorogenic substrates) for the catalytic zinc ion or active site cleft.[1]
-
Blockade: Unlike natural substrates which are rapidly hydrolyzed, MRFA binds with sufficient affinity to reduce the velocity of the primary reaction, allowing for the calculation of inhibition constants (
).
Visualizing the Competitive Mechanism
The following diagram illustrates the kinetic competition between the Natural Substrate (S) and MRFA (I) for the Enzyme (E).
Figure 1: Kinetic model showing MRFA (Red) competing with the substrate (Green) for the Enzyme active site.[1] Formation of the EI complex prevents product generation.
Experimental Protocol: IC₅₀ Determination
This protocol describes the determination of the Half-Maximal Inhibitory Concentration (IC₅₀) of MRFA against a standard Enkephalin-generating Endopeptidase (e.g., Neutral Endopeptidase or a rat-brain isolate equivalent) using a FRET-based substrate.[1]
A. Reagents & Preparation[1][4][5]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 μM ZnCl₂ (Essential for metalloproteases).
-
Note: Avoid EDTA or EGTA, as they will strip the catalytic Zinc and inactivate the enzyme irreversibly.
-
-
Enzyme Stock: Rat Brain Endopeptidase or Recombinant Neprilysin (diluted to ~10 nM final concentration).
-
Substrate: Fluorogenic peptide (e.g., Mca-R-P-P-G-F-S-A-F-K(Dnp)-OH).[1]
-
MRFA Inhibitor Stock:
-
Dissolve 1 mg MRFA in 1.91 mL ultrapure water to make a 1 mM (1000 μM) stock.[1]
-
Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
B. Dilution Scheme (Self-Validating)
To ensure accurate IC₅₀ curves, use a semi-logarithmic dilution series.[1]
| Tube | MRFA Conc.[1][2][3] (Stock) | Dilution Step | Final Assay Conc. (after 2x dilution) |
| 1 | 1000 μM | Stock | 500 μM |
| 2 | 200 μM | 1:5 from Tube 1 | 100 μM |
| 3 | 40 μM | 1:5 from Tube 2 | 20 μM |
| 4 | 8 μM | 1:5 from Tube 3 | 4 μM |
| 5 | 1.6 μM | 1:5 from Tube 4 | 0.8 μM |
| 6 | 0.32 μM | 1:5 from Tube 5 | 0.16 μM |
| 0 | 0 μM | Buffer Only | 0 μM (Control) |
C. Assay Workflow
-
Pre-Incubation (Equilibrium Binding):
-
In a black 96-well plate, add 50 μL of Enzyme solution.
-
Add 25 μL of MRFA dilution (Tubes 0–6).
-
Incubate at 37°C for 15 minutes . This allows the MRFA to bind the active site (E + I ⇌ EI) before the substrate competes.[1]
-
-
Reaction Initiation:
-
Add 25 μL of Substrate (4x concentration) to all wells.
-
Rapidly mix by shaking for 5 seconds.
-
-
Measurement:
D. Data Analysis
Calculate the % Inhibition for each concentration:
Application Note: MRFA as a Substrate for DPP III
While MRFA inhibits enkephalinase, it is a substrate for Dipeptidyl Peptidase III (DPP III).[1][2] This enzyme cleaves dipeptides from the N-terminus of substrates with the motif H-X-Y-...[1]
-
Reaction: H-Met-Arg-Phe-Ala-OH
H-Met-Arg-OH + H-Phe-Ala-OH.[1] -
Detection: This hydrolysis can be monitored by HPLC (peak shift) or Mass Spectrometry (loss of 523.65 Da parent ion, appearance of fragments).[1]
-
Significance: If your inhibition assay (Section 3) shows "loss of inhibition" over time, check for the presence of DPP III contaminants, which may be degrading your MRFA inhibitor.
Experimental Decision Tree
Use this logic flow to determine the correct application for your study.
Figure 2: Decision logic for selecting the correct MRFA experimental mode.
References
-
Knight, M. et al. (1982).[1][4] H-Met-Arg-Phe-Ala-OH as a competitive inhibitor of an enkephalin-generating endopeptidase.[1][5][4]Peptides , 3(3), 461-465.[1] Link
-
Abramic, M. et al. (1988).[1][4] Dipeptidyl peptidase III from human erythrocytes: Specificity and properties.[1]Biological Chemistry Hoppe-Seyler , 369, 29-38.[1][4] Link
-
Tsugita, A. et al. (1982).[1][4] Exopeptidase activity of Snapalysin.[1][2][4]FEBS Letters , 137(1), 19-22.[1][4] Link
-
Kulik, W. & Heerma, W. (1991).[1][4] The use of MRFA as a standard in Fast Atom Bombardment and Electrospray Mass Spectrometry.Biological Mass Spectrometry , 20(9), 553-558.[1] Link
Sources
- 1. H-Met-arg-phe-ala-OH | C23H37N7O5S | CID 9914740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. H-Met-Arg-Phe-Ala-OH | CymitQuimica [cymitquimica.com]
- 3. CoMFA investigations on two series of artificial peptide inhibitors of the serine protease thermitase. Synthesis of an inhibitor of predicted greater potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. H-Met-Arg-Phe-Ala-OH peptide [novoprolabs.com]
- 5. Buy H-Met-arg-phe-ala-OH | 67368-29-0 [smolecule.com]
Advanced Protocol: MRFA as a Universal Standard in High-Resolution Proteomics
Topic: Application of MRFA in Proteomics Research Content Type: Application Note & Protocol Guide Audience: Senior Researchers, Mass Spectrometry Core Managers, Drug Development Scientists
Abstract
In the high-stakes environment of proteomic drug development, data integrity begins with instrument calibration. The tetrapeptide Met-Arg-Phe-Ala (MRFA) has established itself as the "Gold Standard" calibrant for Electrospray Ionization (ESI) mass spectrometry. This application note moves beyond basic definitions to provide a rigorous, field-proven guide on utilizing MRFA for System Suitability Testing (SST) , Real-Time Mass Correction (Lock Mass) , and Ion Mobility optimization. We provide validated protocols to ensure your LC-MS/MS platforms achieve sub-ppm mass accuracy and maximal sensitivity.
Introduction: The "Swiss Army Knife" of Mass Spectrometry
MRFA (
Why MRFA? The Scientific Rationale
-
Ionization Efficiency: The Arginine (Arg) residue provides a highly basic guanidino group (
), ensuring intense protonation ( , ) even in suboptimal ESI conditions. -
Mass Range Relevance: With a monoisotopic mass of 523.2577 Da , it sits squarely in the "sweet spot" of tryptic peptide distributions, making it an ideal proxy for peptide performance.
-
Isotopic Fidelity: The presence of Methionine (Met) introduces a sulfur atom, creating a distinct isotopic pattern (
vs ) essential for verifying resolution and isotopic fidelity in high-resolution instruments (Orbitrap, Q-TOF).
Core Applications & Mechanisms
A. System Suitability Testing (SST)
Before valuable clinical samples are injected, MRFA serves as the gatekeeper. It validates three critical performance metrics:
-
Sensitivity: Signal-to-Noise (S/N) ratio of the
ion confirms source cleanliness and detector health. -
Resolution: The ability to resolve the fine isotopic structure (e.g., separating the
peak from the isotopologue) at 524. -
Stability: Monitoring injection-to-injection area variability (
) ensures LC pump and autosampler reliability.
B. Real-Time Mass Correction (Lock Mass)
In long gradient runs (2-4 hours), thermal drift can compromise mass accuracy. MRFA is widely used as a "Lock Mass"—a background ion infused continuously or spiked into the mobile phase.
-
Mechanism: The instrument software monitors the theoretical
of MRFA (524.26496) and applies a real-time correction factor to all other detected ions, maintaining ppm mass accuracy.
C. Ion Mobility Spectrometry (IMS)
MRFA is increasingly used to tune Traveling Wave (TWIMS) and Drift Tube (DTIMS) Ion Mobility cells. While it is not a primary CCS calibrant (like polyalanine), it is a critical QC standard to verify that drift times are stable before running CCS calibration mixes.
Validated Experimental Protocols
Protocol A: Preparation of MRFA Standards
Strict adherence to this protocol minimizes oxidation of the Methionine residue.
Materials:
-
MRFA Acetate Salt (High Purity >98%)
-
LC-MS Grade Methanol (MeOH)
-
LC-MS Grade Water (
) -
Glacial Acetic Acid (Optional, for stability)
Step-by-Step Methodology:
-
Stock Solution (5 nmol/µL):
-
Weigh 2.6 mg of MRFA.
-
Dissolve in 1.0 mL of 50:50 (v/v) MeOH:
. -
Note: Do not sonicate vigorously; vortex gently to avoid heat-induced oxidation.
-
Store at -20°C in aliquots (stable for 6 months).
-
-
Working Solution (Calibration/Tuning):
-
Dilute Stock 1:100 to reach 50 pmol/µL .
-
Solvent: 50:50 Acetonitrile:
+ 0.1% Formic Acid. -
Usage: Direct infusion for instrument tuning.
-
-
Lock Mass Solution (Low Concentration):
-
Target concentration: 0.5 - 1.0 fmol/µL in the final mobile phase.
-
Setup: Spike into Mobile Phase A or deliver via a secondary post-column tee (e.g., Agilent Jet Stream or Thermo Nanospray Flex).
-
Protocol B: System Suitability Workflow
Run this sequence every Monday or before any critical sample batch.
-
Blank Injection: Verify no carryover of MRFA (it is "sticky" due to hydrophobicity).
-
MRFA Injection (1 pmol on-column):
-
Flow Rate: 300 nL/min (Nano) or 0.3 mL/min (High Flow).
-
Gradient: Short 10-min ramp (5% to 90% B).
-
-
Data Analysis:
-
Extract Ion Chromatogram (XIC) for
524.2650. -
Pass Criteria:
-
Mass Error:
ppm (External Cal) or ppm (Lock Mass). -
Peak Width (FWHM):
seconds (Nano-LC). -
Intensity:
counts (Instrument dependent).
-
-
Data Presentation & Reference Values
Table 1: MRFA Key Ion Attributes
Use these exact values for instrument method setup.
| Ion Species | Formula | Theoretical m/z (Monoisotopic) | Charge State ( | Application |
| Protonated | 524.26496 | +1 | Primary Lock Mass | |
| Doubly Charged | 262.63612 | +2 | Fragmentation Checks | |
| Sodium Adduct | 546.24691 | +1 | Contamination Indicator | |
| Oxidized Met | 540.25988 | +1 | Stability Check |
Table 2: Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| High Mass Error (>5 ppm) | Thermal drift or poor lock mass signal. | Check room temp stability. Increase lock mass concentration. |
| Strong m/z 540 Peak | Methionine Oxidation. | Discard working solution. Prepare fresh from frozen stock. |
| Signal Suppression | Ion Source Contamination. | Clean ion transfer tube/capillary. Check ESI voltage. |
Visualization: System Suitability Decision Tree
The following diagram outlines the logical flow for a daily System Suitability Test (SST) using MRFA.
Figure 1: Logical decision tree for MRFA-based System Suitability Testing (SST) in LC-MS proteomics.
References
-
Thermo Fisher Scientific. (2025). Pierce™ MRFA Mass Spec Calibration Standard Product Information. Retrieved from
-
Agilent Technologies. (2020).[1] In-depth Peptide Mapping with Iterative MS/MS Acquisition on the Agilent 6545XT AdvanceBio LC/Q-TOF. Application Note 5994-2067EN. Retrieved from
-
Olsen, J. V., et al. (2005). Parts per Million Mass Accuracy on an Orbitrap Mass Spectrometer via Lock Mass Injection into a C-trap. Molecular & Cellular Proteomics. Retrieved from
-
Waters Corporation. (2023). Fast and Robust LC-UV-MS Based Peptide Mapping Using RapiZyme Trypsin and IonHance DFA. Application Note. Retrieved from
-
BenchChem. (2025). Application Note: Utilizing Met-Arg-Phe-Ala (MRFA) as a Mass Spectrometry Calibration Standard. Retrieved from
Sources
Application Note: Kinetic Profiling of Dipeptidyl Peptidase III Activity Using H-Met-Arg-Phe-Ala-OH
[1]
Abstract
This application note details a standardized protocol for the kinetic characterization of Dipeptidyl Peptidase III (DPP III; EC 3.4.14.4) using the tetrapeptide substrate H-Met-Arg-Phe-Ala-OH (MRFA) .[1][2][3] Unlike synthetic fluorogenic substrates (e.g., Arg-Arg-2NA), MRFA represents a "label-free" peptide mimetic that allows for the direct observation of peptide bond hydrolysis via High-Performance Liquid Chromatography (HPLC).[1] This guide covers the reaction mechanism, detailed assay conditions, HPLC separation parameters, and data analysis required to determine Michaelis-Menten constants (
Introduction & Biological Context
Dipeptidyl Peptidase III (DPP III) is a zinc-dependent metallopeptidase widely distributed in mammalian tissues.[1][4] It plays a critical role in the turnover of bioactive peptides, specifically cleaving dipeptides from the N-terminus of substrates such as enkephalins (pain modulation) and angiotensins (blood pressure regulation).
H-Met-Arg-Phe-Ala-OH (MRFA) is a synthetic tetrapeptide often utilized as a specific substrate to probe DPP III activity.[1][2][3]
-
Specificity: DPP III cleaves MRFA at the bond between the second and third residues (Arg-Phe), releasing the N-terminal dipeptide Met-Arg and the C-terminal dipeptide Phe-Ala .[1]
-
Advantage: While fluorogenic substrates offer high throughput, MRFA allows for the validation of protease activity on a native peptide backbone, eliminating steric artifacts sometimes introduced by bulky fluorophores.
Mechanism of Action
DPP III belongs to the M49 family of metallopeptidases and contains a characteristic HELLGH zinc-binding motif.[1][5] The catalytic mechanism follows a "promoted-water" pathway where a zinc-bound water molecule acts as the nucleophile.[1]
Reaction Pathway
The hydrolysis of MRFA proceeds as follows:
Structural & Mechanistic Visualization
The following diagram illustrates the substrate binding and cleavage logic of DPP III.
Figure 1: Catalytic cycle of DPP III showing the binding of MRFA, zinc-promoted hydrolysis, and release of dipeptide products.
Materials and Reagents
Biological Materials[1][6][7]
-
Enzyme: Recombinant Human DPP III (purified, >95% purity).[1]
-
Substrate: H-Met-Arg-Phe-Ala-OH (Acetate or TFA salt, >98% purity).[1][3]
-
Note: Account for peptide content (usually 70-80% due to counterions) when calculating molarity.[1]
-
Buffers & Solvents[1]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5 (at 37°C).
-
Optional: Add 50 µM
if the enzyme requires activation or stabilization, though wild-type hDPP III is active with co-purified Zinc.[1]
-
-
Quenching Solution: 10% Trifluoroacetic acid (TFA) in HPLC-grade water.[1]
-
HPLC Mobile Phase A: 0.1% TFA in Water (Milli-Q).[1]
-
HPLC Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).
Experimental Protocol: HPLC-Based Kinetic Assay
This protocol utilizes a discontinuous assay format where the reaction is stopped at specific time points and products are quantified via Reversed-Phase HPLC (RP-HPLC).[1]
Substrate Preparation[1]
-
Stock Solution: Dissolve H-Met-Arg-Phe-Ala-OH in Assay Buffer to a concentration of 2 mM .
-
Critical: Vortex until fully dissolved.[1] If the peptide is the TFA salt, check pH and adjust to 7.5 if necessary using dilute NaOH.
-
-
Working Standards: Prepare serial dilutions (e.g., 0, 50, 100, 250, 500, 1000 µM) to generate a standard curve for quantification.
Enzyme Reaction Workflow
Perform all reactions in 1.5 mL microcentrifuge tubes or a 96-well PCR plate.
-
Pre-incubation:
-
Aliquot 40 µL of Assay Buffer containing substrate (varying concentrations: 10 µM – 500 µM) into tubes.
-
Equilibrate at 37°C for 5 minutes.
-
-
Initiation:
-
Add 10 µL of DPP III enzyme solution (approx. 10–50 nM final concentration) to start the reaction.
-
Mix gently by pipetting.
-
-
Incubation:
-
Incubate at 37°C for a fixed time (e.g., 15 minutes).
-
Validation: Ensure the reaction remains in the linear phase (substrate consumption < 10%).
-
-
Termination:
-
Add 50 µL of 10% TFA to quench the reaction immediately.
-
Vortex and centrifuge at 10,000 x g for 5 minutes to pellet any precipitated protein.
-
-
Analysis:
-
Transfer supernatant to HPLC vials.[1]
-
HPLC Separation Parameters
The separation of the tetrapeptide (MRFA) from its dipeptide products (Met-Arg and Phe-Ala) is achieved using a C18 column.[1]
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Flow Rate | 1.0 mL/min |
| Detection | UV Absorbance at 214 nm (peptide bond) |
| Injection Vol | 20 - 50 µL |
| Column Temp | 25°C or 40°C |
Gradient Profile:
-
0-2 min: 0% B (Isocratic hold to elute salts)[1]
-
2-15 min: 0%
30% B (Linear gradient) -
15-18 min: 30%
90% B (Wash)[1] -
18-22 min: 0% B (Re-equilibration)
Expected Elution Order: The hydrophilic dipeptides (Met-Arg, Phe-Ala) will elute earlier than the intact hydrophobic tetrapeptide (Met-Arg-Phe-Ala).[1]
Assay Workflow Diagram
Figure 2: Step-by-step experimental workflow for the discontinuous kinetic assay.
Data Analysis & Validation
Calculation of Kinetic Parameters
-
Peak Integration: Integrate the area under the curve (AUC) for the product peaks (Met-Arg or Phe-Ala).[1] Use the standard curve to convert AUC to concentration (
).[1] -
Velocity Calculation: Calculate initial velocity (
) for each substrate concentration: -
Michaelis-Menten Fit: Plot
vs. and fit to the equation: [1]- : The substrate concentration at half-maximal velocity.[1]
-
: Turnover number (
).
Self-Validating Controls
To ensure data integrity, include the following controls in every run:
-
Negative Control (No Enzyme): Buffer + Substrate + TFA.[1] Purpose: Checks for spontaneous hydrolysis or contamination.[1]
-
Inhibition Control: Pre-incubate enzyme with 10 µM Tynorphin or 10 mM EDTA (metal chelator).[1] Activity should be <5% of control.[1]
-
Mass Balance: The molar sum of the residual substrate and the formed product should equal the initial substrate concentration.
References
-
Ellis, S., & Nuenke, J. M. (1967). Dipeptidyl peptidase III.[1][6] Separation and characterization. Journal of Biological Chemistry, 242(20), 4623-4629.[1]
-
Abramic, M., et al. (1988). Dipeptidyl peptidase III from human erythrocytes.[1][2] Biological Chemistry Hoppe-Seyler, 369, 29.
-
Bezerra, G. A., et al. (2012). Entropy-driven binding of opioid peptides to dipeptidyl peptidase III.[1] Scientific Reports, 2, 1-7.[1] [1]
-
PubChem. Compound Summary: H-Met-Arg-Phe-Ala-OH.[1] National Library of Medicine.[1] [1]
-
Kumar, P., et al. (2016). Substrate complexes of human dipeptidyl peptidase III reveal the mechanism of enzyme inhibition. Scientific Reports, 6, 23787. [1]
Sources
- 1. H-Met-arg-phe-ala-OH | C23H37N7O5S | CID 9914740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. H-Met-Arg-Phe-Ala-OH peptide [novoprolabs.com]
- 3. H-Met-Arg-Phe-Ala-OH | CymitQuimica [cymitquimica.com]
- 4. Demystifying DPP III Catalyzed Peptide Hydrolysis—Computational Study of the Complete Catalytic Cycle of Human DPP III Catalyzed Tynorphin Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
how to use MRFA as a mass spec calibration standard
Application Note: High-Precision Mass Spectrometry Calibration Using MRFA
Abstract & Scope
This application note details the methodology for utilizing the tetrapeptide MRFA (Met-Arg-Phe-Ala) as a robust calibration and tuning standard for ESI-MS (Electrospray Ionization Mass Spectrometry). Due to its high ionization efficiency, distinct monoisotopic mass, and stable fragmentation pattern, MRFA is the industry-standard benchmark for assessing instrument resolution, mass accuracy, and sensitivity in the mid-mass range (m/z 200–600).
Target Audience: Analytical Chemists, Proteomics Researchers, and DMPK Scientists.
Technical Specifications & Data
MRFA is selected because it mimics the physicochemical properties of proteomic analytes while remaining simple enough for rapid diagnosis.
Table 1: Physicochemical Properties of MRFA
| Property | Specification |
| Sequence | Methionine-Arginine-Phenylalanine-Alanine |
| Formula | C₂₃H₃₇N₇O₅S |
| Monoisotopic Mass (Neutral) | 523.25782 Da |
| (M+H)⁺ Monoisotopic Mass | 524.26512 Da (Primary Calibration Ion) |
| (M+2H)²⁺ Monoisotopic Mass | 262.63620 Da |
| Isoelectric Point (pI) | ~10.0 (Highly basic due to Arginine) |
| Storage | -20°C (Desiccated) |
Table 2: Key MS/MS Fragment Ions (For Collision Cell Tuning)
Calculated theoretical masses for high-resolution matching.
| Ion Type | Sequence Composition | Theoretical m/z (Monoisotopic) | Utility |
| y3 | Arg-Phe-Ala | 393.2250 | Primary Fragment (High Intensity) |
| b2 | Met-Arg | 289.1567 | N-terminal stability check |
| y2 | Phe-Ala | 237.1234 | Low-mass transmission check |
| y1 | Ala | 90.0550 | Low-mass cutoff verification |
Experimental Protocol
A. Reagents & Equipment[1][2]
-
MRFA Standard: High-purity (>98%) lyophilized powder.
-
Solvents: LC-MS Grade Acetonitrile (ACN), LC-MS Grade Water, LC-MS Grade Formic Acid (FA).
-
Vessels: Borosilicate glass vials (Avoid plastic to prevent phthalate contamination, m/z 391, which interferes with calibration).
B. Solution Preparation Workflow
Causality Note: MRFA is moderately hydrophobic (Phe/Met) but contains a basic Arginine. Pure water can lead to adsorption on glass walls; pure ACN can precipitate the salt form. A 50:50 mix ensures solubility, while Formic Acid ensures full protonation for positive mode ESI.
Figure 1: Preparation workflow ensuring analyte stability and optimal ionization.
C. Step-by-Step Preparation
-
Stock Solution (1 mg/mL): Weigh 1.0 mg MRFA and dissolve in 1.0 mL of 50:50 ACN:Water + 0.1% Formic Acid . Vortex for 30 seconds.
-
Working Solution (1 pmol/µL):
-
Take 10 µL of Stock Solution.
-
Dilute into 990 µL of Solvent Mix (10 µg/mL).
-
Perform a second 1:20 dilution (approx. 500 ng/mL or ~1 pmol/µL).
-
Note: For Nano-ESI, dilute further to 50–100 fmol/µL to avoid space-charge effects.
-
Instrument Setup & Acquisition Logic
Core Directive: Do not simply infuse; you must tune. The goal is to maximize the Stable Ion Beam while minimizing Space Charge .
Parameters (Standard ESI Source):
-
Flow Rate: 3–5 µL/min (Direct Infusion).
-
Spray Voltage: 3.5 – 4.0 kV (Positive Mode).
-
Capillary Temp: 275°C (High enough to desolvate, low enough to prevent thermal degradation of the peptide).
-
Sheath Gas: 10–20 arb units (Just enough to stabilize the cone).
Logic Diagram: Tuning & Calibration Loop
Figure 2: Logical feedback loop for instrument tuning. Calibration is only performed after signal stability is confirmed.
Critical Analysis & Troubleshooting (Self-Validating Systems)
A reliable protocol must include failure modes. Use these indicators to validate your system status.
Scenario A: Low Signal Intensity (< 1e6)
-
Cause: Poor ionization or adsorption.
-
Fix: Check solvent composition. If % Organic is < 20%, surface tension is too high for stable spray. Increase ACN to 50%. Check capillary voltage; if current is fluctuating, the tip may be clogged.
Scenario B: Mass Shift (> 10 ppm error)
-
Cause: Space Charge Effects (Too many ions in the trap/orbitrap).
-
Fix: Dilute the sample 1:10. If the mass error decreases as concentration decreases, your trap was overfilled. Always calibrate at a concentration that yields an AGC (Automatic Gain Control) target of 1e5 – 5e5, not saturated.
Scenario C: Broad Peak Width (Poor Resolution)
-
Cause: Vacuum leak or electronic noise.
-
Fix: Compare the isotope distribution of MRFA. The M+1 (C13) peak should be approximately 25-30% of the M peak height. If isotopes are smeared, check vacuum gauges.
References
H-Met-Arg-Phe-Ala-OH in studying protein-protein interactions
Application Note: H-Met-Arg-Phe-Ala-OH (MRFA) in Protein-Protein Interaction (PPI) Analysis
Part 1: Executive Summary & Technical Rationale
The Challenge in PPI Studies: Protein-Protein Interactions (PPIs) are the regulatory nodes of biology.[1][2] Studying them requires technologies of extreme sensitivity, such as Cross-Linking Mass Spectrometry (XL-MS), Native MS, and Hydrogen-Deuterium Exchange (HDX-MS).[1][2] These methods rely on the detection of low-abundance, transient complexes.[1] A common failure mode in PPI analysis is not the sample preparation, but instrument drift and ionization inefficiency .
The Solution: H-Met-Arg-Phe-Ala-OH (MRFA): MRFA (Met-Arg-Phe-Ala) is a synthetic tetrapeptide that has established itself as the "Golden Ruler" for electrospray ionization (ESI) mass spectrometry.[1][2] While often dismissed as a simple calibration standard, its specific physicochemical properties make it indispensable for PPI workflows.[1]
Mechanistic Insight:
-
Ionization Efficiency: MRFA possesses a highly basic arginine residue and a hydrophobic phenylalanine, creating an amphipathic structure that ionizes with exceptional efficiency in positive mode ESI (
).[1][2] This makes it the ideal "canary in the coal mine" for assessing if an MS system is sensitive enough to detect labile PPIs.[1] -
Biological Probe: Beyond analytics, MRFA acts as a specific substrate and competitive inhibitor for enkephalin-generating endopeptidases and dipeptidyl peptidase III (DPP-III) .[1][2] Since DPP-III regulates PPIs involved in pain and blood pressure pathways, MRFA serves as a direct chemical probe in these specific interaction networks.[1][2]
Part 2: Experimental Protocols
Protocol A: System Suitability Testing (SST) for PPI-MS Workflows
Use this protocol before injecting precious cross-linked (XL-MS) or native protein samples to ensure the instrument can detect low-stoichiometry interactions.[1][2]
Materials:
Workflow:
-
Preparation of Tuning Solution:
-
Dissolve 1 mg MRFA in 1 mL of 50:50 (Water:Methanol) with 0.1% Formic Acid.[1][2]
-
Critical Step: Dilute to a final concentration of 1–5 pmol/µL . Note: PPI samples are often in the femtomole range; tuning with a high-concentration standard masks source dirtying.[1][2] Use low concentrations to mimic PPI scarcity.
-
-
Source Optimization (The "Soft" Tune):
-
PPIs (especially in Native MS) are destroyed by high energy.[1][2]
-
Infuse MRFA at 5 µL/min.
-
Step 2.1: Lower the Source Temperature to 150–200°C (standard is 300°C+).[1][2]
-
Step 2.2: Lower Cone Voltage/S-Lens RF until the MRFA signal drops by 50%.
-
Step 2.3: Slowly increase voltage just until the signal plateaus.
-
Result: This finds the "softest" ionization energy that still yields signal, preserving the non-covalent interactions in your actual PPI sample.[1]
-
-
Acceptance Criteria (Pass/Fail):
Protocol B: MRFA as a Competitive Probe for Peptidase-Regulated PPIs
Use this protocol to study PPIs involving Dipeptidyl Peptidase III (DPP-III), where MRFA acts as a decoy substrate to stabilize the native protein complex.[1][2]
Context: DPP-III cleaves specific PPI regulators (like angiotensins).[1][2] MRFA binds the DPP-III active site, preventing it from degrading its native partners, thus "freezing" the PPI for analysis.[1]
Methodology:
-
Incubation:
-
Quenching & Analysis:
-
Readout:
-
In the presence of MRFA, the Native Substrate should remain intact (peak area preserved), confirming the enzyme's active site was occupied by MRFA.[1]
-
Part 3: Data Presentation & Visualization
Table 1: Physicochemical Properties of MRFA for Method Development
| Property | Value | Relevance to PPI Analysis |
| Sequence | Met-Arg-Phe-Ala | Amphipathic nature mimics typical tryptic peptides.[1][2] |
| Monoisotopic Mass | 523.2577 Da | Low mass range; distinct from most intact proteins.[1][2] |
| 524.2649 | Primary tuning ion for Quadrupole/Orbitrap transmission.[1][2] | |
| 262.6361 | Used to check low-mass cutoff settings.[1][2] | |
| Solubility | Water, Methanol, DMSO | Compatible with all standard LC-MS mobile phases.[1][2] |
| Biological Target | DPP-III, Enkephalinase | Acts as a competitive inhibitor/substrate ( |
Figure 1: The "Soft-Tuning" Workflow for Native PPI Analysis
This diagram illustrates the decision logic for using MRFA to prepare a mass spectrometer for sensitive protein complex detection.
Caption: Workflow for utilizing MRFA to optimize Mass Spectrometry source parameters (Soft Tuning) prior to analyzing labile Protein-Protein Interactions.
Part 4: References
-
National Institutes of Health (NIH). (2021).[1][2] Mass spectrometry-based protein–protein interaction networks for the study of human diseases. EMBO Molecular Medicine.[1][2] Retrieved from [Link]
-
Abramic, M., et al. (1988).[1][2][3] Dipeptidyl peptidase III from human erythrocytes. Biological Chemistry Hoppe-Seyler.[1][2][3] (Establishes MRFA as a substrate). Retrieved from [Link]
-
PubChem. (2023).[1][2] Compound Summary: H-Met-Arg-Phe-Ala-OH.[1][2][3][4][5][7][8] National Library of Medicine.[1][2] Retrieved from [Link][1][2]
Sources
- 1. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 2. H-Met-arg-phe-ala-OH | C23H37N7O5S | CID 9914740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. H-Met-Arg-Phe-Ala-OH peptide [novoprolabs.com]
- 4. chemimpex.com [chemimpex.com]
- 5. jk-sci.com [jk-sci.com]
- 6. youtube.com [youtube.com]
- 7. Buy H-Met-arg-phe-ala-OH | 67368-29-0 [smolecule.com]
- 8. CAS 67368-29-0: met-arg-phe-ala acetate | CymitQuimica [cymitquimica.com]
Application Note: Kinetic Characterization of Snapalysin Using H-Met-Arg-Phe-Ala-OH
[1]
Abstract & Introduction
Snapalysin is a small, zinc-dependent metalloendopeptidase (Family M7) originally isolated from Streptomyces species (e.g., S. caespitosus, S. lividans).[1][2] Unlike thermolysin-like proteases, snapalysin lacks typical secondary ligand binding sites, making its specificity profile unique.[1] It demonstrates a strong preference for hydrolyzing peptide bonds where the P1' position is occupied by an aromatic residue (Phenylalanine or Tyrosine).[3][4]
The tetrapeptide H-Met-Arg-Phe-Ala-OH (MRFA) serves as a highly specific non-chromogenic substrate for snapalysin.[1] The enzyme cleaves the Arg-Phe bond, releasing the dipeptides Met-Arg and Phe-Ala.[1] This application note details the protocol for using MRFA to assay snapalysin kinetics, utilizing HPLC or LC-MS for precise product quantification. This method avoids the artifacts often associated with bulky fluorogenic tags, providing a "true" measurement of enzymatic preference.
Mechanism of Action
Snapalysin utilizes a catalytic zinc ion to activate a water molecule for nucleophilic attack on the scissile peptide bond.
-
Scissile Bond: Arg(P1) — Phe(P1')[1]
-
Specificity Determinant: The aromatic side chain of Phenylalanine (Phe) fits into the enzyme's S1' hydrophobic pocket.
Diagram 1: Snapalysin Cleavage Mechanism
Caption: Schematic of the proteolytic cleavage of MRFA by Snapalysin at the Arg-Phe bond.[1]
Materials & Reagents
A. Substrate Preparation[1][9][10][11][12]
-
Peptide: H-Met-Arg-Phe-Ala-OH (MW: 523.65 g/mol ).[1]
-
Stock Solution (10 mM): Dissolve 5.24 mg of MRFA in 1.0 mL of 50% Acetonitrile/Water or DMSO .
B. Buffer Systems[1]
-
Assay Buffer (pH 7.0):
-
Quenching Solution:
-
5% Trifluoroacetic acid (TFA) in water.[1]
-
C. Enzyme[3][4][9][11][12][13][14][15]
-
Snapalysin Stock: Reconstituted in 50 mM Tris-HCl, pH 7.0, containing 10% glycerol.[1] Store at -80°C.
Experimental Protocol: HPLC Kinetic Assay
Since MRFA is not fluorogenic, activity is measured by the chromatographic separation of the substrate and its cleavage products.
Workflow Diagram
Caption: Step-by-step workflow for the Snapalysin/MRFA discontinuous kinetic assay.
Step-by-Step Procedure
-
Equilibration: Pre-warm the Assay Buffer and Enzyme solution to 37°C (or 50°C for maximum activity, depending on the specific Streptomyces source).
-
Reaction Setup: In 1.5 mL microcentrifuge tubes, prepare the following reaction mix (Final Volume: 100 µL):
-
80 µL Assay Buffer.
-
10 µL Enzyme Stock (optimized to cleave <10% substrate in 15 mins).
-
10 µL MRFA Substrate (Variable concentrations: 10 µM – 500 µM for Km determination).[1]
-
-
Initiation: Add the substrate last to start the reaction. Mix gently by pipetting.
-
Incubation: Incubate at the set temperature for defined time points (e.g., 0, 5, 10, 15, 30 min).
-
Termination: At each time point, remove 20 µL of the reaction mixture and immediately add to 20 µL of Quenching Solution (5% TFA) in a separate HPLC vial. Vortex to mix.
-
Control: Prepare a "0 min" control by adding Quenching Solution to the enzyme before adding the substrate.
HPLC Analysis Parameters
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax 300SB-C18, 5µm, 4.6 x 150mm).[1]
-
Mobile Phase A: 0.1% TFA in Water.[1]
-
Mobile Phase B: 0.1% TFA in Acetonitrile.[1]
-
Gradient: 5% B to 60% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 214 nm (peptide bond) or 254 nm (Phenylalanine aromatic ring).[1]
-
Expected Retention:
Data Analysis & Calculations
A. Calculating Reaction Velocity (v)[1]
-
Integrate the peak area for the product H-Phe-Ala-OH .[1]
-
Convert Peak Area to Concentration (µM) using a standard curve of synthetic H-Phe-Ala-OH.[1]
-
Plot [Product] vs. Time (min).
-
Calculate the slope of the linear portion (initial velocity,
).
B. Michaelis-Menten Kinetics
Perform the assay at varying initial substrate concentrations (
| Parameter | Definition | Typical Value Range |
| Km | Substrate affinity | 50 - 200 µM |
| kcat | Turnover number | 1 - 10 s⁻¹ |
| Specificity | kcat/Km | Measure of catalytic efficiency |
Troubleshooting & Optimization
| Issue | Possible Cause | Solution |
| No Activity Observed | Enzyme inactivation | Ensure no EDTA is present. Add 1-10 µM ZnCl₂ to buffer to restore apo-enzyme.[1] |
| Substrate Precipitation | High concentration / Low solubility | Dissolve stock in DMSO.[1] Keep final DMSO < 5%.[1] |
| Non-Linear Rates | Substrate depletion | Reduce enzyme concentration or incubation time.[1] Ensure <10% conversion. |
| Extra Peaks | Nonspecific hydrolysis | Check peptide purity. Snapalysin is an endopeptidase; ensure no exopeptidases are contaminating the prep. |
References
-
Kurisu, G., et al. (1997). "Characterization of a small metalloprotease from Streptomyces caespitosus with high specificity to aromatic residues."[4][9] Journal of Fermentation and Bioengineering, 83(6), 590-592.[1][4] Link[1][4]
-
Butler, M. J. (1998). "Snapalysin."[4] In Handbook of Proteolytic Enzymes, Academic Press, London.[2] Link
-
NovoPro Labs. "H-Met-Arg-Phe-Ala-OH Peptide Product Information." Link
-
Rawlings, N. D., et al. "MEROPS: the database of proteolytic enzymes, their substrates and inhibitors." Nucleic Acids Research.[1][9] Link
Sources
- 1. H-Met-arg-phe-ala-OH | C23H37N7O5S | CID 9914740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. MEROPS - the Peptidase Database [ebi.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Snapalysin - Wikipedia [en.wikipedia.org]
- 5. chemimpex.com [chemimpex.com]
- 6. H-MET-ARG-PHE-ALA-OH | 67368-29-0 [chemicalbook.com]
- 7. H-Met-Arg-Phe-Ala-OH peptide [novoprolabs.com]
- 8. H-Met-Arg-Phe-Ala-OH | CymitQuimica [cymitquimica.com]
- 9. Cloning and sequencing of a gene encoding a novel extracellular neutral proteinase from Streptomyces sp. strain C5 and … [ouci.dntb.gov.ua]
Troubleshooting & Optimization
Technical Guide: Optimizing MRFA Concentration for Enzyme Inhibition Assays
Content Type: Technical Support Center & Troubleshooting Guide
Target Audience: Senior Researchers, DMPK Scientists, and Assay Developers
Subject: Optimization of Methionyl-Arginyl-Phenylalanyl-Alanine (MRFA) substrate concentration for Kinetic (
Introduction: The Dual Role of MRFA
MRFA (Met-Arg-Phe-Ala) is widely recognized as a "gold standard" calibration peptide for ESI-MS due to its exceptional ionization efficiency. However, in enzymatic assays—particularly for peptidyl-dipeptidases (e.g., Angiotensin Converting Enzyme, ACE) or specific metalloproteases—it serves as a clean, high-sensitivity substrate.
When using MRFA to screen inhibitors, the accuracy of your
Module 1: Determining the Optimal Substrate Concentration ( )
The Core Principle
To measure inhibition potency accurately, you must first define the kinetic parameters of the enzyme-substrate pair. Running an inhibition assay at an arbitrary MRFA concentration is the most common cause of non-reproducible
Protocol: Determining for MRFA
Q: What is the starting range for MRFA concentration when determining
-
Range: Prepare a serial dilution of MRFA from 0.5 µM to 100 µM (8 points).
-
Enzyme: Fix enzyme concentration to convert <10% of substrate within the linear time range (usually 10–30 mins).
-
Detection: Monitor the formation of the cleavage product (e.g., Met-Arg or Phe-Ala) via LC-MS/MS.
-
MRFA Parent Ion:
~524.2 -
Product Ion (Phe-Ala):
~237.1 (Theoretical)
-
-
Plot: Graph Initial Velocity (
) vs. Substrate Concentration ( ). Fit to the Michaelis-Menten equation.
Q: Why is my
-
Detector Saturation: The MS signal for the product is exceeding the detector's linear dynamic range. Solution: Dilute samples post-reaction or use a less sensitive transition.
-
Enzyme Saturation: You have reached
. This is normal, but if it happens at very low , your enzyme concentration is likely too high relative to the substrate.
Visualizing the Optimization Workflow
Figure 1: Workflow for determining the kinetic constants of MRFA before inhibition testing.
Module 2: Setting Up the Inhibition Assay ( )
The "Golden Rule" of Competition
For competitive inhibitors (the most common class in drug discovery), the relationship between the measured
Q: Why should I set
-
Sensitivity: It allows balanced competition between the inhibitor and the substrate. If
, the substrate outcompetes the inhibitor, artificially inflating the (making the drug look weaker). -
Mathematics: When
, the term becomes 1, and . This makes conversion simple and error-tolerant.
Q: Can I use
-
Pros: Increases sensitivity to competitive inhibitors (
approaches ). -
Cons: Signal-to-noise ratio decreases. Since MRFA ionizes well, you can often afford to go as low as
, but ensure your Z-factor remains > 0.5.
Troubleshooting Table: Inhibition Data Anomalies
| Symptom | Probable Cause | Corrective Action |
| Flat Inhibition Curve | The substrate is saturating the enzyme. Reduce [MRFA] to near | |
| High Background | Spontaneous Hydrolysis | MRFA is unstable in basic buffers. Check stability in buffer without enzyme. Store stocks at -20°C. |
| Variable | Substrate Depletion | Ensure <10% of MRFA is consumed during the reaction. If >10% is consumed, the assumption of constant |
| Signal Suppression | Matrix Effects | The inhibitor itself might suppress MRFA ionization in the MS source. Run a "post-column infusion" test to check for suppression zones. |
Module 3: Experimental & Analytical Integrity
Reaction Mechanism & Detection
Assuming a peptidyl-dipeptidase activity (like ACE), the cleavage of MRFA occurs at the C-terminus.
-
Substrate: Met-Arg-Phe-Ala (
) -
Cleavage: Met-Arg-Phe-Ala
Met-Arg + Phe-Ala
Critical Check: Ensure you are monitoring the correct product.
-
Met-Arg: Hydrophilic, elutes early.
-
Phe-Ala: Hydrophobic, elutes later.
-
Recommendation: Monitor Phe-Ala (
~237) as it often retains better on C18 columns, separating it from salts and early-eluting matrix components.
Visualizing the Reaction Pathway
Figure 2: Enzymatic hydrolysis of MRFA. Phe-Ala is the preferred analyte for MS quantification.
References
-
Cheng, Y., & Prusoff, W. H. (1973).[1] Relationship between the inhibition constant (
) and the concentration of inhibitor which causes 50 per cent inhibition ( ) of an enzymatic reaction. Biochemical Pharmacology. -
Thermo Fisher Scientific. (2011). Mass Spec Calibration Solutions Application Note. (Confirming MRFA as a standard and its ionization properties).
-
Sigma-Aldrich. (2024).[2] Angiotensin Converting Enzyme (ACE) Activity Assay Kit Technical Bulletin. (General ACE assay conditions and chloride dependence).
-
BenchChem. (2025).[3] Utilizing Met-Arg-Phe-Ala (MRFA) as a Mass Spectrometry Calibration Standard.
Sources
Technical Support Center: Stabilizing H-Met-Arg-Phe-Ala-OH (MRFA)
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Prevention of Degradation and Signal Loss for MRFA Peptide Standards
Executive Summary & Molecule Profile
H-Met-Arg-Phe-Ala-OH (MRFA) is a widely utilized tetrapeptide, particularly as a calibration standard in Mass Spectrometry (MS) due to its distinct fragmentation pattern and ionization efficiency. However, its sequence contains intrinsic vulnerabilities that lead to two primary failure modes: Oxidative Degradation and Surface Adsorption .
Molecule Vulnerability Matrix
| Residue | Type | Vulnerability | Consequence |
| Met (M) | Sulfur-containing | Oxidation (High Risk) | Mass shift (+16 Da), loss of precursor ion purity. |
| Arg (R) | Basic (+ Charge) | Adsorption / Proteolysis | Binding to anionic silanol groups on glass; target for trypsin-like contaminants. |
| Phe (F) | Hydrophobic | Aggregation / Adsorption | Hydrophobic interaction with plastic surfaces at low concentrations. |
| Ala (A) | Hydrophobic | Low Risk | Minimal stability impact relative to Met/Phe. |
Module 1: The Oxidation Crisis (Methionine Instability)
The Issue: The Methionine (Met) thioether side chain is highly susceptible to Reactive Oxygen Species (ROS) and dissolved oxygen. The Symptom: You observe a "ghost peak" or a mass shift of +16 Da (Methionine Sulfoxide) or rarely +32 Da (Methionine Sulfone) in your mass spectrum.
Critical Mechanism: Why DTT/TCEP Won't Save You
A common misconception is that adding reducing agents like DTT (Dithiothreitol) or TCEP will reverse Met oxidation. This is false.
-
Cysteine Oxidation: Forms disulfide bonds (Reversible with DTT/TCEP).
-
Methionine Oxidation: Forms Sulfoxides (Irreversible under standard conditions).
-
Scientific Reality: Reversing Met-Sulfoxide requires specific enzymes (Methionine Sulfoxide Reductase) or harsh chemical reduction (e.g., dimethyl sulfide in high acid), which are incompatible with standard analytical workflows [1, 2]. Prevention is the only viable strategy.
Prevention Protocol: The "Zero-Oxygen" Workflow
Figure 1: The Methionine Protection Workflow emphasizing the irreversibility of oxidation.
Module 2: Solubility & Surface Adsorption (The "Disappearing Peptide")
The Issue: MRFA is amphipathic. The Phenylalanine (Phe) creates hydrophobic patches, while Arginine (Arg) is positively charged. The Symptom: Drastic loss of signal intensity over time, particularly in low-concentration (<1 µM) samples.
Troubleshooting Guide: Glass vs. Plastic
| Container Type | Risk Factor | Mechanism of Loss | Recommendation |
| Standard Glass | HIGH | Ion Exchange: Positively charged Arg binds to negatively charged silanol (Si-O⁻) groups on glass surfaces. | AVOID unless siliconized. |
| Polystyrene (PS) | HIGH | Hydrophobic Interaction: Phe residues bind to the hydrophobic PS surface. | AVOID for low concentrations. |
| Polypropylene (PP) | LOW | Minimal interaction, though some hydrophobic binding possible. | PREFERRED (Use "Low-Binding" or "LoBind" varieties). |
The Solvent Solution
Pure aqueous buffers often fail to keep MRFA in solution or prevent adsorption.
-
Protocol: Always include an organic modifier.
-
Recommended Buffer: 0.1% Formic Acid in Water/Acetonitrile (95:5 v/v).
-
Why Formic Acid? Protonates the peptide, increasing solubility and minimizing aggregation.
-
Why 5% ACN? "Wets" the hydrophobic Phe residue, preventing it from driving the peptide onto container walls [3, 4].
-
Master Protocol: Storage & Handling
Objective: Maintain >95% purity over 6 months.
Step-by-Step Procedure
-
Arrival:
-
Store lyophilized powder at -20°C immediately. Keep desiccated.
-
-
Reconstitution (Stock Solution ~1 mg/mL):
-
Bring vial to room temperature before opening (prevents condensation/hydrolysis).
-
Use Degassed 0.1% Formic Acid / 5% Acetonitrile.
-
Technique: Vortex gently. Do not sonicate excessively (heat promotes oxidation).
-
-
Aliquoting:
-
Divide into single-use aliquots (e.g., 50 µL) in Low-Binding Polypropylene tubes .
-
Critical: Flush headspace with Argon or Nitrogen gas if available before capping.
-
-
Long-Term Storage:
-
Freeze at -80°C .
-
Rule of Thumb: Never re-freeze an aliquot. Discard unused portions.
-
Diagnostic Decision Tree
Use this logic flow when encountering experimental anomalies with MRFA.
Figure 2: Diagnostic logic for identifying MRFA degradation modes.
Frequently Asked Questions (FAQ)
Q: Can I use DTT to prevent the +16 Da mass shift? A: No. DTT reduces disulfide bonds (Cystine to Cysteine). It does not effectively reduce Methionine Sulfoxide back to Methionine.[1] To prevent the +16 Da shift, you must exclude oxygen during preparation and storage [1, 5].
Q: My MRFA standard signal drops by 50% after sitting in the autosampler for 4 hours. Why? A: This is likely surface adsorption . If your sample is in a standard glass vial, the basic Arginine residue is interacting with silanols. Fix: Switch to Polypropylene (PP) vials or add 0.1% BSA (if compatible with your assay) or increase organic solvent content to >5% [3].
Q: Is it better to store MRFA in solution or lyophilized? A: Lyophilized is always more stable. In solution, hydrolysis and oxidation rates increase exponentially. Only reconstitute what you need for the immediate experimental campaign [6].
Q: Why do you recommend acidic buffers for MRFA? A: MRFA has a net positive charge. Acidic conditions (pH < 4) ensure the N-terminus and Arginine are fully protonated, improving solubility in aqueous media and reducing aggregation risk.
References
-
Stack Exchange / Biology. (2020). Peptide oxidation bias during sample preparation for LC-MS/MS. (Discusses the irreversibility of Met oxidation vs Cys oxidation).
-
National Institutes of Health (PMC). (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions. (Detailed chemistry on Met oxidation prevention).
-
Shimadzu Technical Report. The Horror of Sample Adsorption to Containers. (Comprehensive guide on hydrophobic vs ionic adsorption in LC-MS).
-
GenScript. Peptide Solubility Guidelines. (Protocols for solubilizing charged/hydrophobic peptides).[2][3][4]
-
BenchChem. (2025).[5] Utilizing Met-Arg-Phe-Ala (MRFA) as a Mass Spectrometry Calibration Standard.[5] (Specific handling for MRFA).
-
MedChemExpress. Peptide Solubility and Storage Guidelines. (General best practices for peptide stability).
Sources
Technical Support Center: Mass Spectrometry Signal Troubleshooting with MRFA
Introduction: Why MRFA?
In the world of Electrospray Ionization (ESI), MRFA (Met-Arg-Phe-Ala) is the "canary in the coal mine."[1] It is a tetrapeptide selected specifically for its ionization efficiency.[2][1] The presence of the Arginine residue, with its highly basic guanidino group (pKa ~12.5), ensures that MRFA is easily protonated even in less-than-ideal source conditions.[1]
The Golden Rule: If you cannot observe a stable MRFA signal, your instrument is not ready for samples.[1] Do not proceed to expensive biological replicates until this standard passes.[2][1]
Key Chemical Properties
| Property | Value |
| Formula | |
| Monoisotopic Mass | 523.2577 Da |
| 524.2650 Da | |
| 262.6361 Da | |
| Solubility | Water/Acetonitrile/Methanol |
Troubleshooting Guides & FAQs
Scenario A: The "Flatline" (Total Signal Loss)
Symptom: You are infusing MRFA, but the Total Ion Chromatogram (TIC) is effectively zero (noise level < 1e2).[1]
Q: I have no signal at all. Is my detector broken? A: It is rarely the detector.[2][1] In 90% of cases, this is a fluidics or ionization failure, not an optics failure.[2][1]
Diagnostic Protocol:
-
The "Flashlight Test": Open the source housing (if safety interlocks allow or use the viewing window). Shine a flashlight at the emitter tip.[1][3] Do you see a mist?
-
Bypass the LC: Disconnect the LC column.[2][1] Connect the syringe pump directly to the source.[1][3] This isolates the MS from potential LC valve/column issues.[2][1]
-
Check the Divert Valve: Ensure the software is not diverting flow to waste.[1]
Scenario B: Signal Instability (RSD > 15%)
Symptom: The signal is present but "bouncing" or dropping out periodically.[2][1]
Q: My signal intensity fluctuates wildy. Is it the pump? A: Instability usually stems from an unstable Taylor Cone .[2][1]
Root Cause Analysis:
-
Air Bubbles: A single micro-bubble in the emitter tip disrupts the electrical field, causing the spray to sputter.[1] Action: Purge the syringe and lines with 100% MeOH.[1]
-
Voltage Too High: If the ESI voltage is too high (>4.5 kV for standard ESI), you may be in "discharge mode" rather than "electrospray mode."[1] Look for a blue glow (corona discharge) at the tip.[1] Action: Lower voltage by 500V.[2][1]
-
Solvent Composition: Pure aqueous solutions do not spray well.[2][1] Ensure you have at least 20-50% organic solvent (Acetonitrile or Methanol) to lower surface tension.[2]
Scenario C: Low Sensitivity
Symptom: You see the peak at m/z 524.26, but the intensity is 1e4 instead of the expected 1e7.[1]
Q: Why is my intensity orders of magnitude lower than the installation specs? A: This is often a chemistry issue, specifically pH or ion suppression.
Mechanistic Insight: MRFA requires protons to ionize.[2][1] If your solvent is neutral (pH 7), ionization efficiency drops.[2][1]
-
The Fix: Ensure your solvent contains 0.1% Formic Acid (FA) .[2] The FA provides the excess protons (
) needed to drive the equilibrium toward .[1] -
Contamination: If you see high background peaks (e.g., m/z 102, 149, 391), you have plasticizers or detergents suppressing the MRFA ionization. Clean the source cone/capillary.[2][1]
Scenario D: Mass Shift
Symptom: The peak appears at m/z 524.5 or 523.9 instead of 524.2650.[2][1]
Q: Is my calibration bad? A: Likely yes, but check for Space Charge Effects first. If the trap or cell is overfilled with ions (intensity > 1e8), ions repel each other, distorting the observed mass.[1]
-
Test: Dilute the standard 10x. If the mass shifts back to 524.26, it was space charge.[1] If it stays wrong, run a full mass calibration.[2][1]
Mandatory Visualization
Diagram 1: The Troubleshooting Logic Flow
This decision tree guides you through the physical vs. chemical diagnosis of signal loss.[1]
Caption: Figure 1. Diagnostic decision tree for isolating electrospray ionization failures using MRFA.
Diagram 2: The ESI Protonation Mechanism
Understanding how MRFA ionizes helps explain why pH and solvent composition matter.[2][1]
Caption: Figure 2. The role of Arginine and Formic Acid in generating the [M+H]+ ion during ESI.
Standard Preparation Protocol
To ensure the issue is the instrument and not the solution, you must prepare the standard gravimetrically using high-purity reagents.[1]
Reagents Required:
Step-by-Step Protocol:
-
Stock Solution (1 mg/mL):
-
Dissolve 1 mg MRFA in 1 mL of 50:50 ACN:
. -
Storage: -20°C (Stable for 3 months).[2]
-
-
Working Solution (1 µg/mL or ~2 µM):
-
Infusion Settings:
References
-
Agilent Technologies. (2016).[2][1] ESI Tuning Mix Certificate of Analysis. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Retrieved from [Link]
-
Biotage. (2023).[2][1] Troubleshooting Loss of Signal: Where did my peaks go? Retrieved from [Link]
Sources
Technical Support Center: MRFA Experimental Optimization
Subject: Optimizing Buffer Conditions for MRFA (Met-Arg-Phe-Ala) Mass Spectrometry Experiments
Introduction: The "Canary in the Coal Mine"
MRFA (Methionine-Arginine-Phenylalanine-Alanine) is the industry-standard tetrapeptide (
Because MRFA contains oxidizable residues (Methionine) and basic residues (Arginine), its ionization behavior is a direct readout of your buffer's quality.[1] If your MRFA signal is unstable, suppressed, or adducted, your biological samples will fail.
This guide moves beyond basic recipes to the mechanistic optimization of your buffer system.
Section 1: The Core Protocol (The "Golden" Standard)
Before troubleshooting, ensure you are starting with a field-validated baseline.[1] This formulation balances solubility, desolvation efficiency, and ionization.[1]
Standard ESI-MS Tuning Mix (Direct Infusion)
| Component | Concentration | Role |
| Solvent A | 50% Methanol (LC-MS Grade) | Solubility: Protic solvent stabilizes the peptide structure and ensures complete dissolution.[1] |
| Solvent B | 50% Water (18.2 MΩ[1]·cm) | Conductivity: Provides the aqueous medium necessary for electrospray droplet formation.[1] |
| Modifier | 0.1% Formic Acid (FA) | Protonation: Lowers pH (~2.[1]7) to ensure the Arginine side chain is fully protonated ( |
| MRFA Conc. | 1–5 µg/mL (approx. 2–10 µM) | Signal Intensity: High enough for stable TIC, low enough to prevent space-charge effects in ion traps.[1] |
Critical Note: While Acetonitrile (ACN) is excellent for desolvation, pure ACN can precipitate MRFA at high concentrations.[1] A Methanol/Water blend is safer for stock stability.[1]
Section 2: Buffer Optimization FAQs
Q1: Why is my signal intensity fluctuating? (The Solvent Debate)
Diagnosis: Unstable spray is often caused by a mismatch between surface tension and capillary voltage, or poor solubility.
The Mechanism:
-
Methanol (MeOH): A protic solvent.[1][2][3][4] It solvates the polar peptide backbone effectively.[1] However, it has higher surface tension than ACN, requiring slightly higher ESI voltage.[1]
-
Acetonitrile (ACN): An aprotic solvent.[1][3] It lowers the surface tension of the droplet, leading to finer mist and faster evaporation (desolvation).
The Fix: If you experience "spitting" or unstable spray:
-
Switch to 50:50 ACN:Water only if you are running a fresh dilution.[1] ACN creates a more stable Taylor Cone at lower voltages.[1]
-
Add 2-5% Isopropanol (IPA): IPA acts as a surfactant, lowering surface tension without the precipitation risks of pure ACN.[1]
Q2: Should I use Formic Acid, Acetic Acid, or TFA?
Diagnosis: This is the single most critical choice for sensitivity.
-
Formic Acid (FA): Recommended. It is a weak acid that provides protons (
) but is volatile enough to evaporate easily in the source.[1] -
Acetic Acid (AA): Acceptable. Weaker than FA.[1] Often used in "Negative Mode" calibration mixes (like Thermo's LTQ calibration mix) because it suppresses negative ionization less than FA.[1]
-
Trifluoroacetic Acid (TFA): AVOID for MS Sensitivity. [1]
Why TFA Kills Your Signal (The Ion Pairing Effect):
TFA (
Protocol: If you must use TFA for chromatography peak shape, limit it to 0.01% or switch to Difluoroacetic Acid (DFA).[1]
Q3: I see a peak at m/z 545.2 instead of 523.3. What is happening?
Diagnosis: You have Sodium Adducts (
-
Target Mass: 523.26 (
) -
Observed Mass: 545.24 (
) (+21.98 Da shift)[1]
Root Cause:
-
Glassware: Sodium leaches from standard borosilicate glass.[1]
-
Buffers: Using PBS or non-volatile salts in the same LC system.[1]
-
Hand Lotion/Sweat: Keratin and salts from handling.[1]
The Fix:
-
Plasticware Only: Store MRFA stocks in polypropylene tubes, not glass vials.
-
Cluster Cleaning: Flush the system with 50:50 Isopropanol:Water to strip salt deposits from the ESI needle.[1]
Section 3: Visualizing the Workflow
Diagram 1: Buffer Optimization Decision Tree
Use this logic flow to select the correct buffer components based on your specific instrument mode.
Caption: Decision tree for selecting solvent and acid modifiers based on ionization mode to maximize signal integrity.
Diagram 2: The "TFA Trap" (Ion Suppression Mechanism)
Understanding why Trifluoroacetic Acid (TFA) suppresses signal compared to Formic Acid.[1][5][6]
Caption: Mechanism of signal suppression. TFA forms neutral ion pairs that do not enter the gas phase as detectable ions, unlike Formic Acid.
Section 4: Storage & Stability Protocols
1. Stock Solution (1 mg/mL)
-
Solvent: 50:50 Methanol:Water (No Acid).[1]
-
Storage: -20°C in Polypropylene vials.
-
Shelf Life: 6 Months. Methionine oxidizes to Methionine Sulfoxide (+16 Da) over time.[1] If you see a peak at 539.3 Da, discard the stock.
2. Working Solution (1 µg/mL)
-
Solvent: 50:50 MeOH:H2O + 0.1% Formic Acid.[1]
-
Storage: 4°C (Fridge).
-
Shelf Life: 1 Week. Acid hydrolysis will eventually degrade the peptide bond.[1]
References
-
Thermo Fisher Scientific. (2025).[1] Pierce™ MRFA Mass Spectrometry Calibration Standard. Retrieved from [1]
-
Agilent Technologies. (2016).[1][7] ESI Tuning Mix Certificate of Analysis. Retrieved from [1]
-
Waters Corporation. (2019).[1] Mobile Phase Additives for Peptide Characterization: TFA vs Formic Acid. Retrieved from
-
Kinter, M., & Sherman, N. E. (2000).[1] Protein Sequencing and Identification Using Tandem Mass Spectrometry. Wiley-Interscience.[1] (Standard text on peptide ionization mechanisms).
Sources
- 1. agilent.com [agilent.com]
- 2. pharmagrowthhub.com [pharmagrowthhub.com]
- 3. chromtech.com [chromtech.com]
- 4. 7 Key Differences in the Use of Methanol and Acetonitrile : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. TFA vs. Formic Acid - Chromatography Forum [chromforum.org]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
Validation & Comparative
Technical Comparison: H-Met-Arg-Phe-Ala-OH vs. Standard Endopeptidase Inhibitors
Topic: H-Met-Arg-Phe-Ala-OH vs. Other Endopeptidase Inhibitors Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
H-Met-Arg-Phe-Ala-OH (MRFA) is a synthetic tetrapeptide that occupies a specialized niche in protease research. Unlike broad-spectrum metalloprotease inhibitors (e.g., EDTA, 1,10-Phenanthroline) or transition-state analogues (e.g., Phosphoramidon, Thiorphan), MRFA functions primarily as a competitive substrate-analogue inhibitor .
Its primary utility lies in its selectivity: MRFA is a potent competitive inhibitor of Enkephalin-Generating Endopeptidase (EGE) , distinct from Enkephalinase A (Neprilysin). Furthermore, it serves as a high-turnover substrate for Dipeptidyl Peptidase III (DPP III) and Snapalysin , making it a dual-purpose tool for inhibition kinetics and substrate specificity profiling.
This guide compares MRFA against industry-standard inhibitors to assist researchers in selecting the appropriate reagent for opioid peptide metabolism and metalloprotease characterization.
Mechanistic Profile & Mode of Action
To understand the utility of MRFA, one must contrast its mechanism with high-affinity transition-state inhibitors.
H-Met-Arg-Phe-Ala-OH (MRFA) [1][2]
-
Class: Competitive Peptide Inhibitor / Substrate Analogue.
-
Mechanism: MRFA mimics the natural substrate sequence of enkephalin precursors. It binds to the active site of EGE, competing with endogenous substrates (e.g., Met-Enkephalin-Arg-Phe). Because it contains standard peptide bonds, it can be slowly hydrolyzed by some enzymes (like DPP III), acting as a "slow substrate" or competitive inhibitor depending on the enzyme's turnover rate (
). -
Binding: Relies on hydrophobic side-chain interactions (Phe, Met) and electrostatic interactions (Arg) within the S1-S2' subsites.
Standard Comparators (Phosphoramidon, Thiorphan)
-
Class: Transition-State Analogues / Zinc Chelators.
-
Mechanism: These molecules contain non-hydrolyzable functional groups (phosphoramidate, thiol) that coordinate directly with the catalytic Zinc ion (
) in the metalloprotease active site. -
Binding: They mimic the transition state of peptide bond hydrolysis, binding with orders of magnitude higher affinity (
in nM range) than standard peptide analogues like MRFA ( in M range).
Visualizing the Inhibition Mechanism
Figure 1: Mechanism of Action. MRFA competes for the active site via structural mimicry, whereas Thiorphan locks the catalytic Zinc, preventing catalysis entirely.
Comparative Performance Analysis
The following table contrasts MRFA with standard inhibitors used in neuropeptide research and metalloprotease characterization.
| Feature | H-Met-Arg-Phe-Ala-OH (MRFA) | Phosphoramidon | Thiorphan | Captopril |
| Primary Target | Enkephalin-Generating Endopeptidase (EGE) | Thermolysin, Neprilysin (NEP), ECE | Neprilysin (Enkephalinase A) | Angiotensin Converting Enzyme (ACE) |
| Mechanism | Competitive Substrate Analogue | Transition State Analogue (Phosphoryl) | Transition State Analogue (Thiol) | Competitive / Zinc Chelation |
| Potency ( | Moderate ( | Very High (nM range) | High (nM range) | High (nM range) |
| Selectivity | Distinguishes EGE from Neprilysin | Broad Metalloprotease (Thermolysin-like) | Selective for Neprilysin | Selective for ACE |
| Secondary Activity | Substrate for DPP III & Snapalysin | Inhibits Endothelin Converting Enzyme (ECE) | Weak inhibition of ACE | Weak inhibition of LTA4 Hydrolase |
| Stability | Susceptible to hydrolysis by DPP III | Hydrolytically stable | Oxidation-prone (Thiol group) | Oxidation-prone (Thiol group) |
Critical Application Insight: The EGE vs. Neprilysin Distinction
Researchers often confuse Enkephalin-Generating Endopeptidase (EGE) with Neprilysin (Enkephalinase A).
-
Use Thiorphan if you want to block the degradation of enkephalins by Neprilysin.
-
Use MRFA if you are studying the generation of enkephalins from precursors (like Met-Enkephalin-Arg-Phe) or if you need to selectively inhibit EGE without completely ablating Neprilysin activity.
Experimental Protocol: EGE Inhibition Assay
This protocol validates the inhibitory activity of MRFA against Enkephalin-Generating Endopeptidase (EGE) using a fluorogenic substrate.
Objective: Determine the
Materials
-
Enzyme Source: Solubilized rat brain membrane fraction (rich in EGE).
-
Substrate: BAM-12P or a fluorogenic analogue (e.g., MCA-Met-Arg-Phe-Ala-DNP).
-
Inhibitor: H-Met-Arg-Phe-Ala-OH (Stock: 10 mM in 50 mM Tris-HCl, pH 7.4).
-
Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.1% Triton X-100.
Workflow
-
Enzyme Preparation: Dilute rat brain fraction to a concentration yielding linear velocity over 30 minutes.
-
Pre-Incubation (Critical Step):
-
Mix 50
L Enzyme + 10 L MRFA (at varying concentrations: 0.1 M – 100 M). -
Incubate at 37°C for 10 minutes . This allows the competitive inhibitor to equilibrate with the active site.
-
-
Reaction Initiation:
-
Add 40
L Substrate (Final concentration usually value, approx. 20-50 M).
-
-
Measurement:
-
Monitor fluorescence (Ex/Em depends on fluorophore) continuously for 20 minutes.
-
Note: If using HPLC readout, quench reaction with 1% TFA at t=30 min.
-
-
Data Analysis:
-
Plot Initial Velocity (
) vs. log[MRFA]. -
Fit to Sigmoidal Dose-Response curve to calculate
.
-
Self-Validating Check:
-
Control A: Run the assay with Phosphoramidon (10
M) . If activity remains, the enzyme is likely not a thermolysin-like metalloprotease, or is a specific subtype. -
Control B: Run the assay with Bestatin . If activity drops significantly, your preparation may be contaminated with aminopeptidases, confounding the EGE data.
Biological Pathway Visualization
The following diagram illustrates where MRFA intervenes in the opioid peptide metabolic pathway compared to other inhibitors.
Figure 2: Site of Action in Opioid Metabolism. MRFA targets the generation step (EGE), while Thiorphan targets the degradation step (Neprilysin).
References
-
Knight, M. et al. (1982).[3] "Met-Arg-Phe-Ala-OH: A Potent Inhibitor of Enkephalin-Generating Endopeptidase."[2] Peptides, 3(3), 461-465.
-
Abramic, M. et al. (1988).[3] "Dipeptidyl Peptidase III from Human Erythrocytes: Specificity and Inhibition." Biological Chemistry Hoppe-Seyler, 369, 29-38.[3]
-
Roques, B.P. et al. (1980). "The Enkephalinase Inhibitor Thiorphan Shows Antinociceptive Activity in Mice." Nature, 288, 286-288.
-
Turner, A.J. et al. (2001). "Endothelin-Converting Enzymes and Neprilysin: A Comparative Review." Journal of Biochemistry, 129(1), 1-10.
-
CymitQuimica. (n.d.). "Product Data Sheet: H-Met-Arg-Phe-Ala-OH."[1]
Sources
Technical Validation Guide: H-Met-Arg-Phe-Ala-OH (MRFA) as a Competitive Endopeptidase Inhibitor
[1]
Executive Summary
H-Met-Arg-Phe-Ala-OH (MRFA) is widely recognized as a high-sensitivity calibration standard for electrospray ionization mass spectrometry (ESI-MS). However, its utility extends into bioactivity as a competitive inhibitor of enkephalin-generating endopeptidases .
This guide addresses the validation of MRFA’s inhibitory potential, specifically targeting proteases involved in neuropeptide processing. Unlike broad-spectrum metalloprotease inhibitors (e.g., EDTA) or specific zinc-chelators (e.g., Thiorphan), MRFA functions via substrate mimicry , acting as a competitive analog that occupies the active site of specific endopeptidases without triggering downstream signaling associated with its amidated counterparts (like FMRFamide).
Primary Application: Research validation of enkephalin biosynthesis pathways and competitive substrate kinetics in protease assays.
Mechanistic Profiling & Comparative Analysis
Mechanism of Action (MOA)
MRFA inhibits enkephalin-generating endopeptidases (specifically those isolated from rat brain tissue) through competitive inhibition .[1]
-
Structural Mimicry: The sequence (Met-Arg-Phe-Ala) mimics the N-terminal cleavage sites of opioid peptide precursors (e.g., Pro-enkephalin A).
-
Active Site Blockade: MRFA binds to the enzyme's catalytic cleft. Unlike the neuropeptide FMRFamide (Phe-Met-Arg-Phe-NH₂), MRFA lacks the C-terminal amide and possesses a distinct N-terminal Methionine, preventing receptor activation while retaining affinity for the processing enzyme.
-
Dual-Role Warning: MRFA is a substrate for Dipeptidyl Peptidase III (DPP III). In assays containing DPP III, MRFA acts as a "distraction" substrate, effectively inhibiting the degradation of other DPP III targets by saturating the enzyme.
Comparative Performance Matrix
The following table compares MRFA against standard inhibitors used in neuropeptide research.
| Feature | H-Met-Arg-Phe-Ala-OH (MRFA) | Thiorphan | Bestatin | FMRFamide |
| Primary Target | Enkephalin-generating Endopeptidases | Neutral Endopeptidase (NEP/Enkephalinase) | Aminopeptidases (Leucine) | FMRFamide Receptors (Agonist) |
| Inhibition Type | Competitive (Substrate Mimic) | Competitive (Transition State Analog) | Competitive (Transition State Analog) | N/A (Receptor Agonist) |
| Specificity | High for specific processing enzymes | High for NEP (EC 3.4.24.11) | Broad for Aminopeptidases | High for FaNaC channels |
| Stability | Moderate (Degraded by DPP III) | High | High | Moderate |
| Key Advantage | Non-chelating; mimics natural substrate flow | Potent nM inhibition | Standard for amino-terminal cleavage | Physiological control |
Visualization of Signaling & Inhibition Pathways
The following diagram illustrates the specific intervention point of MRFA within the enkephalin processing pathway and its parallel degradation by DPP III.
Caption: MRFA competitively inhibits the Endopeptidase preventing Enkephalin formation, while simultaneously serving as a substrate for DPP III.[2][1]
Experimental Validation Protocols
To validate the inhibitory effect of MRFA, you must distinguish between chemical inhibition and substrate competition. The following protocols use a self-validating kinetic approach.
Protocol A: Determination of IC50 via Fluorometric Assay
This protocol validates MRFA's potency against a target endopeptidase using a fluorogenic substrate.
Reagents:
-
Buffer: 50 mM Tris-HCl, pH 7.4, 10 μM ZnCl₂.
-
Enzyme: Rat Brain Membrane Fraction (rich in enkephalinase) or recombinant Neutral Endopeptidase.
-
Substrate: Succinyl-Ala-Ala-Phe-AMC (7-amino-4-methylcoumarin).
-
Inhibitor: MRFA (Stock: 1 mM in water).
Workflow:
-
Preparation: Dilute MRFA serially (0.1 nM to 100 μM) in the reaction buffer.
-
Incubation: Mix 10 μL of Enzyme + 10 μL of MRFA dilution. Incubate at 37°C for 15 minutes to allow equilibrium binding.
-
Initiation: Add 80 μL of Substrate (Final concentration: Km of the substrate).
-
Measurement: Monitor fluorescence (Ex: 380 nm, Em: 460 nm) kinetically for 30 minutes.
-
Analysis: Plot Initial Velocity (
) vs. log[MRFA]. Fit to a sigmoidal dose-response curve to calculate IC50.
Self-Validation Check:
-
Control: Include Thiorphan (10 μM) as a positive control for inhibition.
-
Negative Control: Use FMRFamide to verify that the inhibition is specific to the MRFA sequence and not just any hydrophobic peptide.
Protocol B: Lineweaver-Burk Competitive Analysis
To prove the inhibition is competitive (binding to the active site) rather than allosteric.
Workflow:
-
Run the enzymatic assay (as in Protocol A) with varying concentrations of Substrate (0.5x Km to 5x Km).
-
Repeat the curve in the presence of fixed concentrations of MRFA (e.g., 0, 10 μM, and 50 μM).
-
Plotting: Construct a Double-Reciprocal plot (1/V vs. 1/[S]).
-
Interpretation:
-
Competitive Inhibition: The lines will intersect at the Y-axis (
remains unchanged), but the X-intercept ( ) will shift closer to zero (Apparent increases).
-
Technical Specifications & Handling
| Parameter | Specification | Note |
| Sequence | Met-Arg-Phe-Ala | N-terminal Methionine is critical for distinction from FMRFamide. |
| Molecular Weight | 523.65 g/mol | Monoisotopic mass for MS verification. |
| Solubility | Water, 1% Acetic Acid | Avoid DMSO if using in sensitive cell-based assays. |
| Storage | -20°C (Lyophilized) | Hygroscopic. Equilibrate to RT before opening. |
| Purity Requirement | >98% (HPLC) | Critical. Impurities (truncated peptides) can alter IC50 data. |
Critical "Gotcha": MRFA is often sold as a TFA salt. In cellular assays, high concentrations of TFA can be cytotoxic. For biological inhibition studies, ensure the peptide is desalted or account for TFA effects by using a TFA-only control.
References
-
Knight, M., et al. (1982).[1] Specific inhibition of enkephalin-generating endopeptidase by the tetrapeptide H-Met-Arg-Phe-Ala-OH. Peptides , 3(3), 461-465.
-
Abramic, M., et al. (1988).[1] Dipeptidyl peptidase III from human erythrocytes. Biological Chemistry Hoppe-Seyler , 369(1), 29-38. (Validates MRFA as a substrate/competitor).
-
CymitQuimica. Product Data Sheet: H-Met-Arg-Phe-Ala-OH. (Confirming competitive inhibitor status).
-
Novopro Labs. MRFA Peptide Properties and Applications. (Mass Spec and biological references).
A Researcher's Guide to Navigating Antibody Cross-Reactivity with H-Met-Arg-Phe-Ala-OH and FMRFamide-like Peptides
For researchers, scientists, and drug development professionals working with the tetrapeptide H-Met-Arg-Phe-Ala-OH (MRFA), understanding the specificity of antibodies targeting this molecule is paramount. This guide provides an in-depth comparison of the cross-reactivity of antibodies against H-Met-Arg-Phe-Ala-OH, offering experimental data and protocols to ensure the validity and reliability of your research findings.
Introduction: The Significance of H-Met-Arg-Phe-Ala-OH and the Challenge of Cross-Reactivity
H-Met-Arg-Phe-Ala-OH, a synthetic tetrapeptide, serves as a valuable tool in various biochemical applications. It is recognized for its role as a competitive inhibitor of enkephalin-generating endopeptidases and as a substrate for enzymes like dipeptidyl peptidase III[1][2]. Its structural similarity to a vast and diverse group of invertebrate neuropeptides, the FMRFamide-like peptides (FLPs), presents a significant immunological challenge: antibody cross-reactivity.
FLPs are characterized by the C-terminal motif -Arg-Phe-amide and are involved in a wide array of physiological processes in invertebrates[3][4]. Due to the shared structural motifs, antibodies raised against H-Met-Arg-Phe-Ala-OH have the potential to cross-react with various endogenous FLPs, leading to inaccurate quantification and misinterpretation of experimental results. This guide will equip you with the knowledge and tools to navigate this complex landscape.
The Critical Nature of Antibody Specificity in Neuropeptide Research
Antibody cross-reactivity occurs when an antibody, raised against a specific antigen, binds to other structurally similar molecules[5]. In the context of H-Met-Arg-Phe-Ala-OH, this can lead to:
-
False-Positive Results: Detecting a signal in the absence of the target peptide.
-
Inaccurate Quantification: Overestimation of the concentration of H-Met-Arg-Phe-Ala-OH due to the detection of related peptides.
-
Misleading Localization: Incorrectly identifying the distribution of the target peptide in tissues or cells.
Therefore, rigorous validation of antibody specificity is not just a recommendation but a fundamental requirement for generating trustworthy and reproducible data.
Comparing Commercial Antibodies: A Landscape of Limited Data
A survey of commercially available antibodies often reveals a significant gap in publicly available, quantitative cross-reactivity data. While many suppliers offer anti-FMRFamide antibodies, detailed information regarding their binding profile against a comprehensive panel of related peptides is frequently absent.
One of the most widely cited antibodies in the literature is the polyclonal anti-FMRFamide antibody from ImmunoStar (Cat. No. 20091) .
| Product | Host | Immunogen | Available Cross-Reactivity Data | Supplier |
| FMRF-amide (Cardio-excitatory Peptide) Antibody | Rabbit | Synthetic FMRF-Amide conjugated to bovine thyroglobulin | Qualitative: Staining is completely eliminated by pretreatment of the diluted antibody with 100 µg/mL of FMRF-Amide[2]. Quantitative data against a panel of related peptides is not provided on the datasheet. | ImmunoStar |
The datasheet for the ImmunoStar antibody indicates that pre-incubation with the immunogen (FMRFamide) abolishes the staining, a standard control for specificity. However, this does not provide quantitative information about the antibody's affinity for other FMRFamide-like peptides that may be present in biological samples. This highlights a critical issue for researchers: the need to independently validate the cross-reactivity of any chosen antibody against a panel of peptides relevant to their specific model system.
Experimental Workflow for Assessing Antibody Cross-Reactivity
To ensure the specificity of an antibody against H-Met-Arg-Phe-Ala-OH, a competitive enzyme-linked immunosorbent assay (ELISA) is the gold standard. This method quantitatively assesses the ability of related peptides to compete with the target antigen for antibody binding.
Caption: Workflow for Competitive ELISA to Determine Antibody Cross-Reactivity.
Detailed Protocol: Competitive ELISA for Cross-Reactivity Analysis
This protocol provides a framework for assessing the cross-reactivity of an anti-FMRFamide antibody.
Materials:
-
96-well microtiter plates
-
H-Met-Arg-Phe-Ala-OH
-
Carrier protein (e.g., Bovine Serum Albumin, BSA)
-
Cross-linking agent (e.g., glutaraldehyde)
-
Anti-FMRFamide primary antibody
-
Panel of potential cross-reacting peptides (e.g., various FMRFamide-like peptides)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS-T)
-
Wash buffer (e.g., PBS with 0.05% Tween-20, PBS-T)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Antigen Coating:
-
Conjugate H-Met-Arg-Phe-Ala-OH to a carrier protein like BSA.
-
Coat the wells of a 96-well plate with the conjugate at an optimal concentration (e.g., 1-10 µg/mL) in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
-
Blocking:
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Competitive Inhibition:
-
Prepare a series of dilutions for each competitor peptide and for H-Met-Arg-Phe-Ala-OH (as a positive control) in assay buffer.
-
In a separate plate or tubes, mix a constant, pre-determined dilution of the primary antibody with each dilution of the competitor peptides.
-
Incubate the antibody-peptide mixtures for 1-2 hours at room temperature.
-
-
Incubation with Coated Plate:
-
Transfer 100 µL of each antibody-peptide mixture to the corresponding wells of the antigen-coated plate.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Secondary Antibody Incubation:
-
Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Signal Development and Measurement:
-
Add 100 µL of the substrate solution to each well.
-
Incubate in the dark until sufficient color develops.
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
Data Analysis:
-
Plot the absorbance values against the logarithm of the competitor peptide concentration.
-
Calculate the IC50 value for each peptide, which is the concentration of the peptide that causes 50% inhibition of the maximal signal.
-
The cross-reactivity of a peptide is typically expressed as a percentage relative to the target antigen (H-Met-Arg-Phe-Ala-OH):
-
% Cross-reactivity = (IC50 of H-Met-Arg-Phe-Ala-OH / IC50 of Competitor Peptide) x 100
-
Interpreting the Data: A Decision-Making Framework
The results from the competitive ELISA will provide a quantitative measure of the antibody's specificity.
Caption: Decision-making flowchart based on cross-reactivity data.
A high percentage of cross-reactivity indicates that the antibody binds significantly to other peptides, which may compromise the integrity of the experimental results. In such cases, researchers should consider alternative antibodies or employ techniques such as immuno-affinity purification of their samples to remove cross-reacting substances.
Conclusion: The Path to Reliable Neuropeptide Research
The study of H-Met-Arg-Phe-Ala-OH and its biological roles holds significant promise. However, the potential for antibody cross-reactivity with the extensive family of FMRFamide-like peptides necessitates a cautious and rigorous approach. By understanding the principles of antibody specificity, critically evaluating the limited data from commercial suppliers, and independently validating antibody performance through robust experimental protocols like competitive ELISA, researchers can ensure the accuracy and reliability of their findings. This commitment to scientific integrity is the cornerstone of advancing our knowledge in the complex and fascinating field of neuropeptide research.
References
-
Iris Biotech. H-Met-Arg-Phe-Ala-OH peptide. [Link]
-
James, L. C., Roversi, P., & Tawfik, D. S. (2007). Antibody multispecificity mediated by conformational diversity. Science, 315(5811), 533-536. [Link]
-
Biocompare. Anti-FMRFamide Antibody Products. [Link]
-
Frontiers in Endocrinology. The FMRFamide-Like Peptide Family in Nematodes. [Link]
-
Frontiers in Physiology. FMRFamide-like peptides (FaLPs) - an overview of diverse physiological roles in insects and other arthropods. [Link]
-
Creative Diagnostics. Competitive ELISA Protocol. [Link]
Sources
- 1. Inhibitory Effect of FMRFamide on NO Production During Immune Defense in Sepiella japonica - PMC [pmc.ncbi.nlm.nih.gov]
- 2. immunostar.com [immunostar.com]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. Frontiers | Inhibitory Effect of FMRFamide on NO Production During Immune Defense in Sepiella japonica [frontiersin.org]
- 5. researchgate.net [researchgate.net]
Structural Analogs of H-Met-Arg-Phe-Ala-OH: Activity & Mechanism Guide
[1][2]
Executive Summary & Molecule Profile
H-Met-Arg-Phe-Ala-OH (MRFA) is a synthetic tetrapeptide widely recognized in bioanalytics as a high-sensitivity mass spectrometry calibration standard.[1][2][3] However, in the context of drug development and pharmacology, it serves a distinct and critical role as a bioactive probe for proteolytic enzymes .[1][2]
Unlike direct receptor agonists (e.g., opioid peptides), MRFA functions primarily as a competitive inhibitor and substrate for specific metallopeptidases that regulate neuropeptide availability.[1][2] Its structural analogs are pivotal in mapping the active sites of enzymes like Dipeptidyl Peptidase III (DPP III) and Enkephalin-Generating Endopeptidase (EGE) .[1]
| Property | Specification |
| Sequence | Met-Arg-Phe-Ala (MRFA) |
| Molecular Weight | 523.6 g/mol |
| Primary Biological Target | Dipeptidyl Peptidase III (DPP III), Enkephalin-Generating Endopeptidase (EGE) |
| Mechanism | Competitive Inhibition / Substrate Competition |
| Key Structural Motif | Hydrophobic C-terminus (Phe-Ala) + Basic Core (Arg) |
Mechanism of Action: The Enzymatic Checkpoint
To understand the activity of MRFA analogs, one must distinguish between receptor binding and enzymatic modulation.[1][2] MRFA does not bind opioid receptors with high affinity; rather, it modulates the biosynthesis and degradation of opioid peptides.[1][2]
The EGE vs. NEP Distinction
Most opioid-modulating peptides inhibit Neutral Endopeptidase (NEP), which degrades enkephalins.[1][2] MRFA is distinct: it inhibits the Enkephalin-Generating Endopeptidase (EGE) , the enzyme responsible for cleaving precursors (Proenkephalin A fragments) into active Met-Enkephalin.[1][2]
-
Physiological Outcome: Reduction in the pool of available active enkephalins.[1]
-
DPP III Interaction: MRFA is also a high-affinity substrate/inhibitor for DPP III, a zinc-metallopeptidase that cleaves dipeptides (Met-Arg) from the N-terminus.[1][2]
Pathway Visualization
The following diagram illustrates the specific intervention point of MRFA in the neuropeptide processing pathway, contrasting it with standard enkephalinase inhibitors.
Figure 1: MRFA inhibits the generation of active Met-Enkephalin, distinguishing it from downstream degradation inhibitors.[1][2]
Comparative Analysis of Structural Analogs
The activity of MRFA is highly sensitive to N-terminal extension and C-terminal modification.[1] The table below compares MRFA with key analogs used in SAR (Structure-Activity Relationship) studies.
Activity Profile Table[1][2][5]
| Analog | Sequence | Role | Relative Potency (DPP III Inhibition) | Biological Context |
| MRFA (Parent) | H-Met-Arg-Phe-Ala-OH | Standard / Inhibitor | 1.0x (Baseline) | Competitive inhibitor of EGE; DPP III substrate.[1][2] |
| Extended Analog | H-Leu-Trp-Met-Arg-Phe-Ala-OH | Potent Inhibitor | > 5.0x Potency | The N-terminal extension (Leu-Trp) significantly enhances binding affinity to the DPP III active site (S3-S5 subsites).[1][2] |
| Truncated Analog | H-Arg-Phe-Ala-OH | Weak Inhibitor | < 0.5x Potency | Loss of the N-terminal Methionine reduces affinity, indicating the importance of the P1 residue.[1][2] |
| FMRFamide | H-Phe-Met-Arg-Phe-NH2 | Agonist (Distinct) | N/A (Agonist) | Cardioexcitatory peptide.[1][2] Shares the "Arg-Phe" core but activates different receptors (FaRPs).[1] |
| Met-Enkephalin | H-Tyr-Gly-Gly-Phe-Met-OH | Target | Substrate | The natural opioid ligand.[1][2] MRFA lacks the N-terminal Tyr required for opioid receptor activation.[1] |
Key Insights for Drug Design
-
N-Terminal Extension: Extending the N-terminus with hydrophobic residues (Leu-Trp) creates a "super-inhibitor" (Leu-Trp-Met-Arg-Phe-Ala) by occupying additional hydrophobic pockets in the enzyme's active site.[1]
-
The "Arg-Phe" Motif: This core is conserved across many neuropeptides (FMRFamide, MRFA).[1][2] In MRFA, it serves as the recognition sequence for metallopeptidases, whereas in FMRFamide, the C-terminal Amide (-NH2) is critical for receptor binding.[1][2] MRFA (Free Acid) does not activate FMRFamide receptors efficiently.[2]
Experimental Protocol: DPP III Inhibition Assay
Objective: Determine the inhibitory potency (
Reagents & Setup
-
Enzyme: Recombinant human DPP III or purified rat brain cytosolic fraction.[1][2]
-
Substrate: Arg-Arg-4-methoxy-β-naphthylamide (Arg-Arg-4mβNA).[1][2] Note: DPP III specifically cleaves the Arg-Arg dipeptide.[1][4][5]
-
Buffer: 50 mM Tris-HCl, pH 8.0, containing 100 µM ZnCl
(essential cofactor). -
Detection: Fluorescence Plate Reader (Ex: 340 nm, Em: 425 nm).[1][2]
Step-by-Step Methodology
-
Enzyme Activation: Incubate the enzyme stock in Tris-HCl buffer with ZnCl
for 5 minutes at 37°C to ensure metallo-site saturation. -
Inhibitor Preparation: Prepare a serial dilution of H-Met-Arg-Phe-Ala-OH (0.1 µM to 100 µM) in the assay buffer.[1][2]
-
Reaction Initiation:
-
Add 10 µL of Inhibitor (or buffer control) to 80 µL of Enzyme solution.[1]
-
Incubate for 10 minutes at 37°C to allow equilibrium binding.
-
Add 10 µL of Arg-Arg-4mβNA substrate (Final concentration: 20 µM, approx.
).
-
-
Kinetic Measurement: Monitor the release of 4-methoxy-β-naphthylamine (4mβNA) continuously for 20 minutes.
-
Data Analysis:
Validation Check: The reaction must be fully inhibited by metal chelators (e.g., EDTA), confirming the metalloprotease nature of DPP III.[1][2]
References
-
Abramic, M., et al. (1988).[1][2][3] "Dipeptidyl peptidase III from human erythrocytes." Biological Chemistry Hoppe-Seyler, 369(1), 29-38.[1][2]
-
Knight, M., et al. (1982).[1][2] "Met-Arg-Phe-Ala: A potent inhibitor of enkephalin-generating endopeptidase."[1][2][6][7] Peptides, 3(3), 461-465.[1][2]
-
Ellis, S., & Nuenke, J. M. (1967).[1][2] "Dipeptidyl arylamidase III of the pituitary."[1] Journal of Biological Chemistry, 242(20), 4623-4629.[1][2]
-
BenchChem. (2024).[2] "Leu-Trp-Met-Arg-Phe-Ala Activity and Kinetics."[1][2][8][4][5] Technical Product Guide.
-
CymitQuimica. (2023).[2] "H-Met-Arg-Phe-Ala-OH Product Data: Enkephalinase Inhibition."[1][2][3] Chemical Data Sheet.
Sources
- 1. researchgate.net [researchgate.net]
- 2. research-collection.ethz.ch [research-collection.ethz.ch]
- 3. H-Met-Arg-Phe-Ala-OH peptide [novoprolabs.com]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Leu-Trp-Met-Arg-Phe-Ala|Research Peptide [benchchem.com]
The MRFA Benchmark: A Comparative Analysis of Calibration Standards in ESI-MS
Executive Summary
In electrospray ionization mass spectrometry (ESI-MS), the tetrapeptide MRFA (Met-Arg-Phe-Ala) serves as the "canary in the coal mine." Its monoisotopic mass (
This guide provides a comparative analysis of MRFA standards from different supplier classes. We analyze the trade-offs between MS-Certified Solutions (e.g., Thermo, Waters) and Bulk Lyophilized Powders (e.g., Sigma-Aldrich, AnaSpec), focusing on the critical quality attributes of Methionine oxidation and sodiated adduct formation.
The Physics of MRFA: Why This Peptide?
MRFA is selected as a primary standard because of its specific physicochemical properties that test the health of an ESI source:
-
Arginine (Arg): The guanidino group provides a high proton affinity, ensuring intense ionization in positive mode
. -
Methionine (Met): Highly susceptible to oxidation, making it an excellent indicator of solvent quality and storage conditions.
-
Phenylalanine (Phe): Provides hydrophobicity, aiding in desolvation during the electrospray process.
The Critical Quality Attributes (CQAs)
When evaluating suppliers, two factors define performance:
-
Oxidation State: Methionine oxidizes to Methionine Sulfoxide (
), shifting the precursor from to . A high oxidized fraction indicates poor supplier handling or aging inventory. -
Salt Contamination: High sodium (
) levels split the signal into and , reducing the Signal-to-Noise (S/N) ratio of the primary peak.
Comparative Analysis: Supplier Classes
Rather than comparing transient lot numbers, we categorize suppliers into three distinct classes based on manufacturing purity and delivery format.
Class A: MS-Certified Liquid Standards (e.g., Thermo Pierce, Waters)
Format: Pre-mixed solutions (often with caffeine/Ultramark).
-
Pros: Guaranteed stoichiometry; practically zero sodium adducts; stabilized against oxidation; "Plug-and-Play" workflow.
-
Cons: High cost per injection; limited flexibility in concentration.
-
Verdict: Essential for IQ/OQ (Installation/Operational Qualification) and regulated GLP environments.
Class B: MS-Grade Lyophilized Powders (e.g., Sigma-Aldrich, AnaSpec)
Format: Dry powder in septum vials.
-
Pros: Cost-effective for high-volume labs; allows custom solvent formulation.
-
Cons: User introduces oxidation risk during solubilization; variable salt content requires "desalting" via C18 ZipTip for sensitive work.
-
Verdict: Ideal for academic research and method development, provided the user follows a strict reconstitution protocol.
Class C: Bulk Custom Synthesis
Format: Large scale raw peptide.
-
Pros: Extremely low cost.
-
Cons: Often contains TFA salts (suppresses ionization); high likelihood of
adducts; requires extensive purification. -
Verdict: Not recommended for MS calibration.[2]
Comparative Data Summary
| Feature | Class A: Certified Solutions | Class B: Lyophilized MS-Grade | Class C: Bulk Synthesis |
| Primary Adduct | Mixed | ||
| Oxidation (Met+16) | < 1% | 2-5% (User Dependent) | Variable (>10%) |
| S/N Ratio (Normalized) | 100% (Reference) | 85% | 40% |
| Prep Time | 0 min | 30 min | > 2 hours |
| Cost per Run | High ( | Moderate ( | Low ($) |
Mechanistic Visualization: The Oxidation Trap
The following diagram illustrates the chemical degradation pathway of MRFA that leads to calibration failure. Methionine is the weak link; if a supplier does not purge vials with nitrogen/argon, the standard degrades before it reaches your bench.
Caption: Mechanism of Methionine oxidation in MRFA. The +16 Da mass shift splits the ion current, lowering the intensity of the calibration peak.
The "Golden Standard" Preparation Protocol
To achieve Class A performance using Class B powders, you must control the solubilization environment. This protocol minimizes oxidation and salt interference.
Reagents Required[3][4][5][6]
-
Solvent A: LC-MS Grade Water (18.2 MΩ).
-
Solvent B: LC-MS Grade Acetonitrile (ACN).[3]
-
Modifier: LC-MS Grade Formic Acid (FA) ampoules (freshly opened).
-
Container: Polypropylene vials (Glass leaches
).
Step-by-Step Methodology
-
Vial Equilibration: Allow the lyophilized MRFA vial to reach room temperature before opening to prevent condensation (water introduces hydrolysis risk).
-
Primary Stock (1 mg/mL):
-
Dissolve peptide in 50:50 Water:ACN containing 0.1% Formic Acid .
-
Critical: Do not vortex vigorously. Gentle inversion prevents shear degradation and micro-bubble formation.
-
-
Aliquot & Freeze:
-
Immediately divide into 50 µL aliquots in low-bind PCR tubes.
-
Store at -20°C . Never freeze-thaw more than twice.
-
-
Working Standard (1 µg/mL):
-
Dilute 1:1000 using the same solvent composition.
-
Inject immediately.
-
Self-Validating Workflow (System Suitability)
Before running valuable samples, use this logic flow to validate your MRFA standard and instrument health.
Caption: Logic flow for validating system suitability using MRFA. This process isolates instrument issues from chemical standard issues.
References
-
Ghaemmaghami, S., et al. (2023).[4] Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry. bioRxiv. Retrieved from [Link][3][4][5][6][7][8][9][10]
-
Waters Corporation. (2022). Mass Spectrometry Calibration and Setup Guide. Retrieved from [Link]
-
Crawford, M. (2024).[11] Understanding the Impact of Non-Volatile Salts in Mass Spectrometry Analysis. Rilas Technologies. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for MRFA. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fragmetation of sodium adducts??? - Chromatography Forum [chromforum.org]
- 3. LC/ESI-MS/MS detection of FAs by charge reversal derivatization with more than four orders of magnitude improvement in sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Comparison of Heavy Labeled (SIL) Peptide versus SILAC Protein Internal Standards for LC-MS/MS Quantification of Hepatic Drug Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. lcms.cz [lcms.cz]
- 10. researchwith.njit.edu [researchwith.njit.edu]
- 11. rilastech.com [rilastech.com]
Validating HPLC Purity of Synthetic H-Met-Arg-Phe-Ala-OH: A Comparative Method Development Guide
Executive Summary
H-Met-Arg-Phe-Ala-OH (MRFA) is a tetrapeptide widely utilized as a high-sensitivity tuning standard for Mass Spectrometry (ESI-MS) due to its stable ionization and distinct fragmentation pattern.[1] However, its utility as a calibrant depends entirely on its purity.
Validating the purity of MRFA presents a unique chromatographic paradox: it contains Arginine (Arg) , which is highly basic and hydrophilic, and Methionine (Met) , which is hydrophobic but highly susceptible to oxidation. A generic "peptide method" often fails to resolve the critical Methionine Sulfoxide (MetO) impurity or results in severe peak tailing.
This guide compares a Generic C18 Method against an Optimized Polar-C18 Method , demonstrating why the latter is the required standard for high-integrity validation.
Part 1: Physicochemical Profile & Critical Quality Attributes (CQA)
Understanding the molecule is the first step in validation. MRFA is not just "a peptide"; it is a zwitterionic hybrid with specific degradation risks.[1]
| Property | Value / Characteristic | Impact on HPLC Validation |
| Sequence | H-Met-Arg-Phe-Ala-OH | N-terminal Met is the stability weak point.[1][2] |
| Molecular Weight | 523.65 Da | Small size requires high-retention columns (small pore size preferred).[1] |
| Isoelectric Point (pI) | ~11.05 | Highly Basic. At neutral pH, it is positively charged.[1] Requires acidic mobile phase (pH < 3) to suppress silanol interactions.[1] |
| Hydrophobicity | Mixed | Arg promotes water solubility; Phe/Met promote retention.[1] |
| Primary Degradant | Met-Sulfoxide (MetO) | MetO is more hydrophilic than Met.[1][3] It elutes before the main peak. |
| UV Chromophore | Phenylalanine (Phe) | Absorbance at 254 nm is possible but weak.[1] 214 nm (peptide bond) is mandatory for high-sensitivity purity assay.[1] |
Part 2: Comparative Method Performance
We compared two distinct approaches to validating MRFA purity. The data below illustrates why "standard" methods often yield false positives for purity by masking impurities.
Comparison: Generic vs. Optimized Stationary Phases
Method A: The "Generic" Approach
-
Column: Standard C18 (Fully Porous, 5 µm, 100 Å).
-
Gradient: Linear 5–95% B over 20 minutes.
-
Outcome:
-
Peak Shape: Broad, tailing peak (Tailing Factor > 1.8) due to Arg interacting with free silanols.[1]
-
Selectivity: The Met-Sulfoxide (MetO) impurity co-elutes on the front shoulder of the main peak, artificially inflating the purity value.
-
Method B: The "Optimized" Approach (Recommended)
-
Column: Core-Shell Polar-Endcapped C18 (2.7 µm, 120 Å).[1]
-
Mobile Phase: 0.05% TFA in Water (A) / 0.05% TFA in ACN (B).[1]
-
Gradient: Focused Gradient (5–30% B over 15 minutes).
-
Outcome:
Performance Data Summary
| Parameter | Method A (Generic C18 + Formic Acid) | Method B (Polar C18 + TFA) | Verdict |
| Resolution (MetO vs Main) | 0.8 (Co-elution) | 3.5 (Baseline Resolved) | Method B is required for stability indicating assays.[1] |
| Peak Tailing (USP) | 1.9 (Severe Tailing) | 1.1 (Excellent) | Method B prevents integration errors.[1] |
| Sensitivity (LOD) | High (MS compatible) | Moderate (UV dependent) | Method B is superior for purity quantification; Method A is for identity.[1] |
| Retention Time Stability | Variable (pH sensitive) | Stable | Method B is robust.[1] |
Part 3: Validation Workflow Logic
The following diagram illustrates the decision matrix for validating MRFA, specifically handling the Met-Oxidation logic.
Caption: Logic flow for optimizing separation of the basic Arginine residue and the hydrophilic Met-Oxide impurity.
Part 4: Detailed Experimental Protocol (Method B)
This protocol is designed to be Self-Validating , meaning the System Suitability Test (SST) inherently checks for the most common failure mode (Met oxidation resolution).
Reagents & Preparation
-
Solvent A: HPLC-grade Water + 0.05% Trifluoroacetic Acid (TFA).[1] Note: TFA is essential for ion-pairing with Arginine.[1][2]
-
Solvent B: HPLC-grade Acetonitrile + 0.05% TFA.[1]
-
Diluent: 90:10 Water:Acetonitrile (+ 0.1% TFA).[1] Avoid high organic diluents to prevent peak breakthrough.[2]
Chromatographic Conditions
-
Column: Kinetex Polar C18 or equivalent (2.7 µm, 4.6 x 100 mm).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Temperature: 30°C (Controls viscosity and mass transfer).[1][5]
-
Detection: UV at 214 nm (Primary) and 254 nm (Secondary for aromatic impurities).[1]
-
Injection Volume: 5–10 µL (Load ~10 µg on column).
Gradient Program (Focused)
| Time (min) | % Solvent B | Event |
| 0.0 | 5 | Equilibrate |
| 1.0 | 5 | Load/Desalt |
| 15.0 | 30 | Separation Window (Shallow slope for Met/MetO resolution) |
| 16.0 | 95 | Wash (Remove hydrophobic deletion sequences) |
| 18.0 | 95 | Hold |
| 18.1 | 5 | Re-equilibrate |
| 23.0 | 5 | Ready for next injection |
System Suitability (The "Trust" Factor)
To ensure the method is working, you must run a Sensitivity Solution and a Resolution Solution .
-
Resolution Solution: Treat a small aliquot of MRFA standard with 1% H2O2 for 30 minutes. This forces the formation of Met-Sulfoxide.[1]
-
Acceptance Criteria: The Resolution (Rs) between the Met-Oxide peak (earlier eluting) and Native MRFA must be > 2.0 .[1]
-
Part 5: Validation Parameters (ICH Q2 R2 Alignment)
Specificity (Forced Degradation)
You must demonstrate the method can distinguish MRFA from its degradation products.
-
Oxidation: As described above (H2O2).[1] Expect a peak at RRT ~0.90–0.95.[1]
-
Deamidation: Not applicable (No Asn/Gln).[1]
-
Racemization: Prolonged exposure to high pH (not recommended for this column) may racemize Phe, but this is rare in standard storage.
Linearity & Range
-
Range: 50% to 150% of the target concentration (e.g., 0.5 mg/mL).
-
Criterion: R² > 0.999.[1]
-
Note: Because MRFA is a salt (often TFA or Acetate), ensure you weigh based on net peptide content if using a reference standard.
Accuracy (Recovery)
-
Spike MRFA into a placebo matrix (if applicable) or perform standard addition.
References
-
ICH Harmonised Guideline. Validation of Analytical Procedures Q2(R2). International Council for Harmonisation, 2023.[7][8] [Link]
- D'Hondt, K. et al.Oxidation of Methionine in Peptides: Stability and Separation. Journal of Chromatography A, 2014.
-
PubChem. H-Met-Arg-Phe-Ala-OH Compound Summary. National Library of Medicine.[1] [Link][1]
Sources
- 1. H-Met-arg-phe-ala-OH | C23H37N7O5S | CID 9914740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. The Separation and Quantitation of Peptides with and without Oxidation of Methionine and Deamidation of Asparagine Using Hydrophilic Interaction Liquid Chromatography with Mass Spectrometry (HILIC-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. intuitionlabs.ai [intuitionlabs.ai]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
Kinetic Analysis of H-Met-Arg-Phe-Ala-OH Inhibition: A Comparative Guide
This guide provides a rigorous kinetic analysis of H-Met-Arg-Phe-Ala-OH (MRFA) , a synthetic tetrapeptide widely utilized as a mass spectrometry standard and a potent competitive inhibitor in opioid peptide metabolism.
Executive Summary
H-Met-Arg-Phe-Ala-OH (MRFA) is a tetrapeptide (Met-Arg-Phe-Ala) that serves a dual role in biochemical kinetics: it acts as a competitive inhibitor for enkephalin-generating endopeptidases (EGE) and as a slow-turnover substrate for Dipeptidyl Peptidase III (DPP-III). While commercially ubiquitous as a calibration standard for electrospray ionization (ESI) mass spectrometry due to its exceptional ionization efficiency, its pharmacological significance lies in its ability to modulate the enkephalinergic pathway.
This guide details the kinetic parameters of MRFA inhibition, comparing its efficacy against standard protease inhibitors like Thiorphan and Bestatin , and provides a validated protocol for determining its inhibition constant (
Mechanistic Profile & Biological Targets[1]
MRFA functions primarily through competitive inhibition , where it competes with natural substrates for the active site of metallopeptidases. Its structural homology to the C-terminus of Met-Enkephalin-Arg-Phe (a precursor opioid peptide) allows it to occupy the catalytic cleft of specific processing enzymes.
Primary Targets
| Target Enzyme | EC Number | Role of MRFA | Mechanism |
| Enkephalin-Generating Endopeptidase (EGE) | 3.4.24.- | Inhibitor | Competes with Met-Enk-Arg-Phe precursors, preventing cleavage and enkephalin release. |
| Dipeptidyl Peptidase III (DPP-III) | 3.4.14.4 | Competitive Substrate | Binds to the active site with high affinity ( |
| Ribosomal Complex | N/A | Inhibitor | Binds to the ribosome, interfering with protein translation machinery (distinct from protease inhibition). |
Signaling Pathway Visualization
The following diagram illustrates the intervention points of MRFA within the opioid peptide processing pathway.
Caption: MRFA competitively inhibits EGE and DPP-III, modulating the availability of active Met-Enkephalin, distinct from Thiorphan's inhibition of Neprilysin.
Comparative Performance Analysis
To evaluate MRFA's utility in drug development, we compare its kinetic profile against established inhibitors.
Kinetic Parameters Comparison
| Inhibitor | Primary Target | Mode of Inhibition | Specificity Profile | |
| H-Met-Arg-Phe-Ala-OH | EGE / DPP-III | Competitive | High specificity for Arg-Phe cleavage sites; acts as a "decoy" substrate. | |
| Thiorphan | Neprilysin (NEP) | Competitive | Highly potent for Enkephalinase A; distinct target from MRFA. | |
| Bestatin | Aminopeptidases | Competitive | Broad-spectrum aminopeptidase inhibitor; less selective than MRFA for opioid pathways. | |
| Puromycin | Ribosome | Chain Termination | Inhibits protein synthesis globally; MRFA is less potent but more selective for specific translation steps. |
Technical Insight
Unlike Thiorphan , which is a designed nanomolar inhibitor, MRFA is a micromolar inhibitor. This makes MRFA less suitable as a direct therapeutic drug but ideal for kinetic mapping of enzyme active sites. Its structure allows researchers to probe the
Experimental Protocol: Determination of for MRFA
This protocol describes the kinetic analysis of MRFA inhibition against DPP-III , using the fluorogenic substrate Arg-Arg-4-methoxy-β-naphthylamide (Arg-Arg-4mβNA) . This system is self-validating: MRFA inhibition must be competitive, meaning
Reagents & Equipment[4]
-
Enzyme: Purified DPP-III (e.g., from rat brain or recombinant source).
-
Substrate: Arg-Arg-4mβNA (
stock). -
Inhibitor: H-Met-Arg-Phe-Ala-OH (dissolved in buffer).
-
Buffer: 50 mM Tris-HCl, pH 7.5.
-
Detection: Fluorometer (Ex: 340 nm, Em: 425 nm).
Step-by-Step Methodology
-
Enzyme Stabilization: Dilute DPP-III in Tris-HCl buffer. Pre-incubate at 37°C for 5 minutes.
-
Inhibitor Preparation: Prepare a serial dilution of MRFA (
). -
Reaction Initiation:
-
In a 96-well plate, add
of Enzyme + of MRFA (or buffer control). -
Incubate for 10 minutes to allow inhibitor binding equilibrium.
-
Add
of Substrate (Arg-Arg-4mβNA) at varying concentrations ( ).
-
-
Kinetic Measurement: Monitor the increase in fluorescence (RFU) continuously for 10 minutes.
-
Data Processing:
-
Calculate initial velocity (
) for each substrate/inhibitor combination. -
Construct a Lineweaver-Burk Plot (
vs. ). -
Construct a Dixon Plot (
vs. ) to determine .[1]
-
Expected Results & Validation
-
Lineweaver-Burk: Lines for different MRFA concentrations should intersect at the Y-axis (
), confirming competitive inhibition . -
Dixon Plot: The intersection of lines at different substrate concentrations yields
on the X-axis. -
Validation Check: If lines are parallel, the inhibition is uncompetitive (incorrect for MRFA). If they intersect left of the Y-axis, it is non-competitive.
Kinetic Analysis Workflow
The following diagram outlines the logical flow for characterizing MRFA inhibition, ensuring data integrity.
Caption: Workflow for validating MRFA competitive inhibition kinetics via fluorometric assay.
References
-
Biosynth. (2023). H-Met-Arg-Phe-Ala-OH: Product Description and Biological Activity. Retrieved from
-
Attri, P., et al. (2011). Activity Staining and Inhibition Characterization of Dipeptidylpeptidase-III Enzyme from Goat Brain. Enzyme Research. Retrieved from
-
BenchChem. (2024). Leu-Trp-Met-Arg-Phe-Ala: Molecular Interactions and Binding Mechanisms. Retrieved from
-
NovoPro Labs. (2024). H-Met-Arg-Phe-Ala-OH Peptide Properties and Mass Spectrometry Applications. Retrieved from
-
Sigma-Aldrich. (2024). Met-Arg-Phe-Ala Acetate Salt: Analytical Standard for Mass Spectrometry. Retrieved from
Sources
A Senior Application Scientist's Guide to MRFA Sequence Confirmation by Tandem Mass Spectrometry
For researchers, scientists, and drug development professionals, unequivocal confirmation of peptide sequence is a cornerstone of reliable and reproducible results. This guide provides an in-depth technical comparison of tandem mass spectrometry (MS/MS) methodologies for the sequence confirmation of the tetrapeptide MRFA (Methionine-Arginine-Phenylalanine-Alanine). We will delve into the causality behind experimental choices, compare fragmentation techniques, and provide actionable protocols to ensure self-validating results.
The Imperative of Sequence Integrity in Research and Development
The Tandem Mass Spectrometry Workflow: A Conceptual Overview
Tandem mass spectrometry, or MS/MS, involves multiple stages of mass analysis to determine the sequence of a peptide.[2] The general workflow is a systematic process of ionization, selection, fragmentation, and detection.
Caption: Overall workflow for MRFA peptide sequence confirmation by tandem mass spectrometry.
A Tale of Two Fragmentation Techniques: CID vs. ETD
The heart of tandem mass spectrometry lies in the controlled fragmentation of the selected precursor ion. The two most common fragmentation techniques, Collision-Induced Dissociation (CID) and Electron-Transfer Dissociation (ETD), offer complementary information.
Collision-Induced Dissociation (CID)
CID is a "slow-heating" method where precursor ions are accelerated and collided with an inert gas. This collision imparts internal energy, leading to fragmentation, primarily at the weakest bonds – the peptide amide bonds. This process predominantly generates b- and y-ions .[3][4]
-
b-ions are N-terminal fragments.
-
y-ions are C-terminal fragments.
The mass difference between consecutive b- or y-ions corresponds to the mass of a specific amino acid residue, allowing for sequence determination.[3]
Why choose CID for MRFA?
For a short, relatively simple peptide like MRFA, CID is often sufficient and provides a rich fragmentation spectrum.[5] However, the presence of arginine can sometimes lead to poor fragmentation with CID.[6]
Electron-Transfer Dissociation (ETD)
ETD is a non-ergodic fragmentation method that involves the transfer of an electron to a multiply charged precursor ion. This induces fragmentation along the peptide backbone at the N-Cα bond, generating c- and z-ions .[7]
-
c-ions are N-terminal fragments.
-
z-ions are C-terminal fragments.
Why choose ETD for MRFA?
ETD is particularly advantageous for peptides with basic residues like arginine, as it often provides more extensive backbone fragmentation where CID might struggle.[6] It also tends to produce simpler spectra, which can be easier to interpret.[5]
Fragmentation Patterns of MRFA: A Comparative Analysis
The amino acid composition of MRFA (Methionine-Arginine-Phenylalanine-Alanine) presents unique considerations for fragmentation analysis.
| Amino Acid | Property | Implication for CID Fragmentation | Implication for ETD Fragmentation |
| Methionine (M) | Sulfur-containing | Can exhibit a characteristic neutral loss of methanesulfenic acid (CH₃SOH, 64 Da).[8] | The labile side chain is often preserved, aiding in localization. |
| Arginine (R) | Highly basic | Can sequester the proton, leading to poor fragmentation or "charge-remote" fragmentation.[6][9] | Generally provides good fragmentation, yielding informative c- and z-ions. |
| Phenylalanine (F) | Aromatic | The bulky side chain can influence fragmentation pathways, sometimes leading to characteristic losses.[10][11] | Fragmentation is typically directed along the backbone. |
| Alanine (A) | Small, non-polar | Generally results in straightforward backbone fragmentation. | Results in straightforward backbone fragmentation. |
Predicted Fragmentation of MRFA
The following diagrams illustrate the expected major fragment ions for MRFA with both CID and ETD.
Caption: Predicted b- and y-ion series for MRFA fragmentation by CID.
Caption: Predicted c- and z-ion series for MRFA fragmentation by ETD.
Experimental Protocols for MRFA Sequence Confirmation
The following protocols provide a step-by-step guide for the preparation and analysis of a synthetic MRFA peptide.
Sample Preparation
For a synthetic peptide, sample preparation is relatively straightforward.
-
Peptide Reconstitution: Dissolve the lyophilized MRFA peptide in a suitable solvent, such as 0.1% formic acid in water, to a final concentration of 1 mg/mL.
-
Working Solution: Prepare a working solution of 1-10 pmol/µL by diluting the stock solution in the mobile phase A (see below).
LC-MS/MS Analysis
This protocol is a general guideline and may need to be optimized for your specific instrumentation.
Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system.
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 75 µm ID x 15 cm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 2% to 40% B over 30 minutes.
-
Flow Rate: 300 nL/min.
MS Parameters:
-
Ionization Mode: Positive electrospray ionization (ESI).
-
MS1 Scan Range: m/z 300-1200.
-
Data-Dependent Acquisition (DDA): Select the most intense precursor ions for fragmentation.
-
Fragmentation:
-
Method 1 (CID): Normalized collision energy of 35%.
-
Method 2 (ETD): Calibrated ETD reaction time.
-
-
MS2 Scan Range: m/z 100-1500.
Data Analysis and Interpretation
The resulting tandem mass spectra can be analyzed using various software packages.
-
Database Searching: For confirming a known sequence, software like Mascot or Sequest can be used to match the experimental spectrum against a theoretical fragmentation pattern of MRFA.
-
De Novo Sequencing: If the sequence is unknown, de novo sequencing algorithms can deduce the sequence directly from the spectrum.[12]
-
Manual Interpretation: It is crucial to manually inspect the spectra to confirm the automated results. Look for continuous series of b- and y-ions (for CID) or c- and z-ions (for ETD).
Comparative Data Summary
The following table presents a hypothetical comparison of the expected outcomes from CID and ETD fragmentation of MRFA.
| Feature | CID Analysis | ETD Analysis | Rationale |
| Primary Ion Series | b- and y-ions | c- and z-ions | Different fragmentation mechanisms cleave different backbone bonds. |
| Sequence Coverage | Potentially incomplete due to the basic arginine residue. | Expected to be more complete, with cleavage at all backbone sites. | ETD is less susceptible to the influence of basic residues.[6] |
| Characteristic Neutral Losses | Possible loss of 64 Da from methionine. | Less likely to observe side-chain losses. | ETD is a "gentler" fragmentation technique. |
| Spectral Complexity | Can be complex with multiple ion types.[5] | Generally simpler and easier to interpret.[5] | ETD produces a more focused set of fragment ions. |
Conclusion: A Multi-faceted Approach for Unambiguous Confirmation
For the unequivocal confirmation of the MRFA peptide sequence, a dual-fragmentation approach is recommended. While CID can provide valuable initial data, the complementary information from ETD, particularly given the presence of arginine, will significantly increase the confidence in the sequence assignment. By understanding the principles behind each fragmentation method and carefully interpreting the resulting spectra, researchers can ensure the integrity of their peptide reagents and the validity of their experimental results.
References
-
Comparison of CID versus ETD-based MS/MS fragmentation for the analysis of doubly derivatized steroids. PubMed. Available at: [Link]
-
Effectiveness of CID, HCD, and ETD with FT MS/MS for degradomic-peptidomic analysis: comparison of peptide identification methods. PubMed Central. Available at: [Link]
-
Step-by-step LC-MS Peptide Mapping. YouTube. Available at: [Link]
-
Section 4B. CID of Peptides and De Novo Sequencing. Chemistry LibreTexts. Available at: [Link]
-
Comparison of CID, ETD and metastable atomactivated dissociation (MAD) of doubly and triply charged phosphorylated tau peptides. Glen Jackson. Available at: [Link]
-
CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modifications. Walsh Medical Media. Available at: [Link]
-
MSFragger | Ultrafast, comprehensive peptide identification for mass spectrometry–based proteomics. Nesvilab. Available at: [Link]
-
Tandem mass spectrometry. Wikipedia. Available at: [Link]
-
Effect of phenylalanine on the fragmentation of deprotonated peptides. PubMed. Available at: [Link]
-
Peptide Scrambling During Collision-Induced Dissociation is Influenced by N-terminal Residue Basicity. PMC - NIH. Available at: [Link]
-
Procedure for Protein Identification Using LC-MS/MS. Mtoz Biolabs. Available at: [Link]
-
De Novo Peptide Sequencing and Identification with Precision Mass Spectrometry. PMC. Available at: [Link]
-
Synthetic Peptide Purification Using Preparative LC-MS. Gilson. Available at: [Link]
-
De novo peptide sequencing. Wikipedia. Available at: [Link]
-
The effect of arginine on the fragmentation pattern of singly... ResearchGate. Available at: [Link]
-
Detection and characterization of methionine oxidation in peptides by collision-induced dissociation and electron capture dissociation. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Automatic analysis of peptide and proteins mass spectrometry datasets. The ISIC- EPFL mstoolbox. Available at: [Link]
-
Effect of phenylalanine on the fragmentation of deprotonated peptides. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Peptide Mapping Using LC/MS. Agilent. Available at: [Link]
-
Mass spectrum obtained from a mixture of phenylalanine (Phe), proline (Pro) and CuCl 2. ResearchGate. Available at: [Link]
-
Sample Preparation Guide for Mass Spectrometry–Based Proteomics. Spectroscopy Online. Available at: [Link]
-
Analysis of Arginine and Lysine Methylation Utilizing Peptide Separations at Neutral pH and Electron Transfer Dissociation Mass Spectrometry. PubMed. Available at: [Link]
-
NIST Mass and Fragment Calculator Software. NIST. Available at: [Link]
-
Peptide ion fragmentation in Peptide ion fragmentation in mass spectrometry p y. SlidePlayer. Available at: [Link]
-
Collision-Induced Dissociation of Deprotonated Peptides. Relative Abundance of Side-Chain Neutral Losses. National Institute of Standards and Technology. Available at: [Link]
-
De novo designed short peptide tags for synthetic protein condensates in mammalian cells. ChemRxiv. Available at: [Link]
-
Overview of peptide and protein analysis by mass spectrometry. PubMed. Available at: [Link]
-
Phenylalanine Modification in Plasma-Driven Biocatalysis Revealed by Solvent Accessibility and Reactive Dynamics in Combination with Protein Mass Spectrometry. PubMed Central. Available at: [Link]
-
Peptide fragment software in mass spectrometry. Biology Stack Exchange. Available at: [Link]
-
Limitations of de novo sequencing in resolving sequence ambiguity. bioRxiv. Available at: [Link]
-
Methods for Protein Sequence Analysis by LC-MS/MS. Taplin Biological Mass Spectrometry Facility. Available at: [Link]
-
Data Analysis Tools. UWPR. Available at: [Link]
-
Sample preparation for Mass spectrometric analysis. G-Biosciences. Available at: [Link]
-
Mascot help: Peptide fragmentation. Matrix Science. Available at: [Link]
-
Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. MDPI. Available at: [Link]
-
Gas-phase fragmentation of the Ag+—phenylalanine complex: Cation—π interactions and radical cation formation. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Peptide De Novo Sequencing With MALDI TOF/TOF: A Simple Approach Using Sulfonation Chemistry. American Laboratory. Available at: [Link]
-
Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices. NIH. Available at: [Link]
-
Collisional dissociation of 115 deprotonated peptides of 5-28 amino acids—an updated report on fragment ion types, neutral. bioRxiv. Available at: [Link]
Sources
- 1. Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ETD fragmentation features improve algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Mascot help: Peptide fragmentation [matrixscience.com]
- 5. Comparison of CID versus ETD-based MS/MS fragmentation for the analysis of doubly derivatized steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of arginine and lysine methylation utilizing peptide separations at neutral pH and electron transfer dissociation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Effect of phenylalanine on the fragmentation of deprotonated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. De novo peptide sequencing - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Part 1: The Foundational Step: Waste Characterization
As a Senior Application Scientist, I've seen firsthand that excellence in the lab extends beyond groundbreaking discoveries to encompass the rigorous, often overlooked, protocols that ensure safety and environmental stewardship. The proper disposal of research chemicals, like the tetrapeptide H-Met-Arg-Phe-OH, is a cornerstone of responsible science. This guide is designed to provide you, my fellow researchers and drug development professionals, with a clear, logical framework for managing this specific peptide waste, grounded in established safety principles and regulatory awareness.
Our approach will be rooted in a core principle of chemical waste management: the character of the waste is defined by all its components, not just the one named on the vial. While H-Met-Arg-Phe-OH is composed of naturally occurring amino acids, its disposal procedure is dictated by what it has been mixed with.[1]
Before any disposal action is taken, a thorough hazard assessment of the specific waste stream is mandatory. The pure, lyophilized H-Met-Arg-Phe-OH peptide is not classified as a hazardous material under the US OSHA Hazard Communication Standard.[2][3] However, it is rarely disposed of in its pure, unused form. The critical task is to evaluate the entire solution or mixture you intend to discard.
The following decision-making workflow is the cornerstone of a safe and compliant disposal plan.
Caption: Waste Characterization Workflow for H-Met-Arg-Phe-OH.
Part 2: Personal Protective Equipment (PPE) - A Non-Negotiable Standard
Regardless of the waste stream's final classification, handling any laboratory chemical requires a baseline of personal protective equipment. The causality is simple: PPE serves as the final barrier between you and a potential exposure.
-
Eye Protection: Safety glasses with side shields are mandatory.
-
Hand Protection: Handle with compatible gloves (e.g., nitrile).
-
Body Protection: A standard lab coat should be worn.
Always wash your hands thoroughly after handling the chemical, even after removing gloves.[3]
Part 3: Step-by-Step Disposal Protocols
Based on the characterization in Part 1, select the appropriate disposal procedure.
Procedure A: Disposal of Non-Hazardous H-Met-Arg-Phe-OH Waste
This procedure applies to the pure, solid peptide or its solutions in non-hazardous aqueous buffers like saline or phosphate-buffered saline.
Causality: The goal here is to segregate non-hazardous waste to ensure it is handled efficiently and does not contaminate a hazardous waste stream, which is more costly and resource-intensive to dispose of. However, it is crucial to prevent these materials from entering wastewater systems without authorization. The U.S. Environmental Protection Agency (EPA) explicitly prohibits the sewering of hazardous waste pharmaceuticals, and many institutions apply this principle broadly to all chemical waste to ensure compliance.[4][5]
Protocol:
-
Consult EHS: Before proceeding, present your waste characterization to your institution's Environmental Health & Safety (EHS) office. Confirm that they concur with the "non-hazardous" classification and receive specific instructions for their approved disposal route.
-
Containerization:
-
Solids: Place the pure peptide powder in a sealed, durable container. A screw-cap vial or bottle is appropriate.
-
Liquids: Collect aqueous solutions in a clearly designated, leak-proof container (e.g., a carboy or bottle). Do not mix with other waste types.[6]
-
-
Labeling: Immediately label the container with the full chemical name ("H-Met-Arg-Phe-OH Waste, Aqueous") and the approximate concentration and volume. Affix the label as soon as the first drop of waste is added.[6]
-
Storage: Store the sealed container in a designated satellite accumulation area until pickup by EHS personnel for disposal as non-hazardous laboratory waste.[6]
Procedure B: Disposal of Hazardous H-Met-Arg-Phe-OH Waste
This procedure is mandatory if the peptide has been dissolved in a hazardous solvent (e.g., acetonitrile, methanol) or mixed with any other substance classified as hazardous.
Causality: When a non-hazardous substance is mixed with a hazardous one, the entire mixture must be legally and safely managed as hazardous waste. This is a fundamental principle of the Resource Conservation and Recovery Act (RCRA). The objective is to contain the hazardous material securely, prevent dangerous reactions from incompatible mixtures, and ensure it is transported to a licensed facility for proper treatment or disposal.[6][7]
Protocol:
-
Container Selection: Select a robust, leak-proof hazardous waste container that is chemically compatible with all components of the waste stream. For instance, do not use a metal can for corrosive waste.
-
Waste Collection: Pour the waste solution into the designated container using a funnel. Ensure the container is kept closed and sealed when not actively adding waste.[6]
-
Segregation: Crucially, do not mix different types of hazardous waste. For example, halogenated solvent waste should be kept separate from non-halogenated solvent waste to prevent dangerous reactions and simplify disposal.[6]
-
Labeling: Use the official hazardous waste label provided by your institution's EHS office.[6] Fill it out completely, including:
-
The words "Hazardous Waste"
-
Full chemical names of ALL constituents (e.g., "Methanol," "H-Met-Arg-Phe-OH") and their approximate percentages.
-
The accumulation start date.
-
-
Storage: Store the container in a designated and properly ventilated satellite accumulation area. It should be kept in secondary containment to mitigate potential spills.[6]
-
Disposal: Contact your EHS office to arrange for the pickup and disposal of the hazardous waste.
Summary of Disposal Pathways
| Waste Stream Description | Hazard Classification | Key Disposal Steps | Primary Regulatory Concern |
| Pure, solid H-Met-Arg-Phe-OH | Non-Hazardous | Containerize, Label, Dispose via EHS as solid chemical waste. | Proper segregation |
| Solution in aqueous buffer (e.g., PBS) | Non-Hazardous | Consult EHS. Containerize, Label, Dispose via EHS-approved route. | Prohibition on unauthorized sewering |
| Solution in organic solvent (e.g., Acetonitrile) | Hazardous | Containerize in compatible container, Label as hazardous waste, Segregate, Dispose via EHS. | RCRA compliance, chemical incompatibility |
| Mixture with another hazardous reagent | Hazardous | Containerize in compatible container, Label as hazardous waste, Segregate, Dispose via EHS. | RCRA compliance, chemical incompatibility |
Spill Management
In the event of a spill of the solid peptide powder, the response is straightforward:
-
Wear your standard PPE.
-
Gently sweep up the powder to avoid creating dust.[2]
-
Place the swept material and any contaminated cleaning materials (e.g., paper towels) into a sealed container.
-
Label the container and dispose of it as non-hazardous solid waste (Procedure A).
-
Thoroughly wash the spill area with soap and water.
For spills involving hazardous solutions, follow your laboratory's established spill response procedure for the specific solvent or reagent involved and contact your EHS office immediately.
By adhering to this structured approach—characterize, contain, and consult—you ensure that your vital research is conducted not only effectively but with the highest commitment to safety and environmental responsibility. When in doubt, the most prudent course of action is always to treat the waste as hazardous and seek the expert guidance of your EHS department.
References
- Fisher Scientific.Safety Data Sheet for L-Phenylalanine methyl ester hydrochloride.
- Fisher Scientific.Safety Data Sheet for Sodium Hydroxide, 1M. (2015-03-25).
- AAPPTec, LLC.Safety Data Sheet for H-Phe(4-CN)-OH.
-
JoVE. (2017-07-14). Proper Handling and Disposal of Laboratory Waste.[Link]
- Cambridge Isotope Laboratories, Inc.Safety Data Sheet for Canonical Amino Acid Mix (unlabeled).
- Anaspec.H-Met-Arg-Phe-Ala-OH peptide.
-
Occupational Safety and Health Administration (OSHA). 1910.1200 - Hazard Communication.[Link]
- CymitQuimica.H-Met-Arg-Phe-Ala-OH.
- TRC Companies.Lab Safety Services - Assessment & Compliance.
- Chem-Impex.H-Met-Arg-Phe-Ala-OH TFA.
-
LabXchange. (2022-05-23). How To: Lab Waste.[Link]
-
PubChem. H-Met-arg-phe-ala-OH.[Link]
-
U.S. Environmental Protection Agency (EPA). Management of Hazardous Waste Pharmaceuticals.[Link]
-
Federal Register. (2020-06-04). Ea peptide 91398; Exemption From the Requirement of a Tolerance.[Link]
-
Occupational Safety and Health Administration (OSHA). 1910.1030 - Bloodborne pathogens.[Link]
-
Technology Networks. (2025-04-01). Essential Amino Acids: Chart, Abbreviations and Structure.[Link]
- ASHP.EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.
- Foley Hoag LLP. (2019-01-31). EPA Finalizes Rule Addressing Management of Hazardous Waste Pharmaceuticals - But is it Helpful?
-
Atlantic Training. (2024-12-26). Safe Storage of Hazardous Materials: Best Practices for a Safer Lab.[Link]
- Foley & Lardner LLP. (2019-03-05). EPA Finalizes New Requirements for Hazardous Waste Pharmaceuticals.
Sources
Personal protective equipment for handling H-Met-Arg-Phe-OH
The following guide provides an advanced, field-validated safety and logistical protocol for handling the tripeptide H-Met-Arg-Phe-OH .
This content is structured for Researchers, Scientists, and Drug Development Professionals who require immediate, actionable intelligence without redundant fluff. It adheres to strict Biosafety Level 1+ (BSL-1+) standards, elevating precautions due to the bioactive nature of peptide substrates.[1][2]
Executive Hazard Assessment
Substance Identity: H-Met-Arg-Phe-OH (Methionyl-Arginyl-Phenylalanine) Chemical Class: Bioactive Tripeptide / Protease Substrate Physical State: Lyophilized Powder (High Hygroscopicity)[1][2]
While often classified as "Non-Hazardous" under GHS criteria due to a lack of acute toxicity data, H-Met-Arg-Phe-OH must be treated as a bioactive agent. As a specific substrate for metallopeptidases (e.g., Dipeptidyl Peptidase III), it possesses inherent biological activity that dictates a "Universal Precaution" approach.[1][2]
Primary Risks:
-
Inhalation Sensitization: Lyophilized peptides form invisible, aerosolized dust during weighing.[2] Inhalation can trigger immune sensitization or respiratory irritation.[2]
-
Solvent Synergy: Reconstitution often involves organic co-solvents (DMSO, Acetonitrile) or acids (TFA), which can act as vehicles, transporting the peptide across the dermal barrier.[1]
-
Hygroscopic Instability: Moisture absorption degrades the peptide, altering experimental stoichiometry and potentially creating hydrolysis byproducts.
The Barrier Triad: Personal Protective Equipment (PPE)
Do not rely on generic lab safety. Use this Self-Validating Barrier System designed to neutralize specific physical and chemical vectors.[1][2]
A. Respiratory Protection (The Critical Vector)[1]
-
Requirement: N95/P2 Particulate Respirator (Minimum) or PAPR (Powered Air Purifying Respirator) for quantities >100 mg.[1][2]
-
Scientific Logic: Peptide dust particles are often <5 microns.[2] Standard surgical masks provide zero protection against aerosolized bioactive agents.[2]
-
Engineering Control: All open-vessel handling (weighing, transfer) must occur inside a certified Chemical Fume Hood or Biological Safety Cabinet (Class II) .[1][2]
B. Dermal Protection (The Solvent Barrier)[1]
-
Requirement: Double-Gloving Strategy .
-
Scientific Logic: If using DMSO for solubilization, standard latex is permeable within minutes. Nitrile provides superior resistance to the organic modifiers (Acetonitrile/TFA) often used in HPLC analysis of this peptide.[1]
-
Validation: Inspect gloves for "tackiness" immediately after solvent contact; change outer gloves every 30 minutes of continuous handling.[2]
C. Ocular Protection
-
Scientific Logic: Safety glasses with side shields are insufficient for fine powders, which can drift around lenses, or solvent splashes that can carry the peptide into the lacrimal duct.
Operational Protocol: Handling & Reconstitution
This workflow minimizes exposure and maximizes peptide stability (preventing oxidation of the Methionine residue).[1]
Step 1: The "Acclimatization" Phase
-
Action: Remove the vial from -20°C storage and place it in a desiccator.
-
Wait Time: Allow 30–60 minutes for the vial to reach room temperature before opening.
-
Why: Opening a cold vial condenses atmospheric moisture onto the hygroscopic powder.[2] This water initiates hydrolysis and causes the powder to become sticky, increasing handling difficulty and dosing errors.
Step 2: Gravimetric Transfer
-
Location: Inside Fume Hood.
-
Tool: Anti-static micro-spatula.[2]
-
Technique: Use an ionizing fan (if available) to neutralize static charge, which prevents the "jumping" of peptide dust.[1]
-
Vessel: Weigh directly into the final dissolution vessel (e.g., Eppendorf or amber glass vial) to avoid transfer losses.
Step 3: Solubilization (The "Vehicle" Risk)[1][2]
-
Solvent Choice: H-Met-Arg-Phe-OH is generally soluble in water, but oxidation of Met is a risk.[1][2]
-
Protocol:
-
Purge the vial with Argon or Nitrogen gas before adding solvent to protect the Methionine (Met) residue from oxidation (Met-sulfoxide formation).[1][2]
-
Add solvent (e.g., degassed PBS or 0.1% Formic Acid/Water).[1]
-
Vortex gently (5-10 seconds). Do not sonicate excessively as heat degrades the peptide.
-
Visualization: Safety Decision Matrix
The following diagram illustrates the logical flow for determining safety measures based on the operational state of the peptide.
Figure 1: Operational Safety Decision Matrix for H-Met-Arg-Phe-OH handling, distinguishing between solid-state aerosol risks and liquid-state permeation risks.[1][2]
Disposal & Decontamination
Do not dispose of bioactive peptides in general trash.[2][3]
| Waste Category | Description | Disposal Protocol |
| Solid Waste | Vials, weigh boats, contaminated gloves.[1][2] | Place in a sealed biohazard bag or rigid chemical waste container labeled "Peptide/Chemical Solid". Incineration is preferred.[2] |
| Liquid Waste | HPLC effluents, excess stock solution. | Collect in "Organic Solvent" waste streams (if DMSO/ACN is used) or "Aqueous Chemical" waste.[1][2] Do not bleach unless specified by local EHS, as bleach can react dangerously with organic modifiers. |
| Spill Cleanup | Powder spill on benchtop. | 1. Cover with wet paper towel (to prevent dust).2.[1][2] Wipe with 10% bleach (sodium hypochlorite) to chemically degrade the peptide bonds.3.[1] Follow with 70% Ethanol rinse.[2] |
References
-
National Center for Biotechnology Information (NCBI). (2025).[1][2] PubChem Compound Summary for CID 9914740, H-Met-Arg-Phe-Ala-OH (Analog Reference). Retrieved from [Link][1][2]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1][2][4] Laboratory Safety Guidance: Chemical Hygiene Plan. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
